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Foundational

1-(Quinolin-8-yl)ethanol chemical structure and properties

An In-Depth Technical Guide to 1-(Quinolin-8-yl)ethanol: Structure, Properties, and Scientific Applications Abstract 1-(Quinolin-8-yl)ethanol is a heterocyclic aromatic alcohol that holds significant potential in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Quinolin-8-yl)ethanol: Structure, Properties, and Scientific Applications

Abstract

1-(Quinolin-8-yl)ethanol is a heterocyclic aromatic alcohol that holds significant potential in the fields of asymmetric catalysis and medicinal chemistry. As a derivative of the versatile quinoline scaffold, its unique structural and electronic properties make it a valuable building block for the synthesis of chiral ligands and pharmacologically active agents. This guide provides a comprehensive technical overview of 1-(Quinolin-8-yl)ethanol, detailing its chemical structure, physicochemical properties, plausible synthetic routes, and in-depth spectroscopic characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors. The document synthesizes theoretical knowledge with practical, field-proven insights, explaining the rationale behind synthetic choices and analytical methodologies.

Introduction to the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in synthetic and medicinal chemistry.[1] Its derivatives are found in numerous natural products, most notably the antimalarial alkaloid quinine, and form the structural core of many synthetic drugs.[1] The nitrogen atom in the ring imparts basicity and the ability to coordinate with metal ions, while the extended aromatic system allows for diverse functionalization.

Derivatives of 8-hydroxyquinoline, in particular, are renowned for their potent and varied biological activities, including antimicrobial, anticancer, and antifungal effects.[2][3] This activity is often attributed to their exceptional chelating ability with essential metal ions, which can disrupt vital biological processes in target organisms. The introduction of an ethanol substituent at the 8-position, as in 1-(Quinolin-8-yl)ethanol, creates a chiral center, opening avenues for its application in stereoselective synthesis and as a chiral auxiliary.

Chemical Structure and Physicochemical Properties

The defining feature of 1-(Quinolin-8-yl)ethanol is the presence of a stereogenic center at the carbon atom bearing the hydroxyl group. This chirality is pivotal to its application in asymmetric synthesis.

Molecular Structure

The molecule consists of a quinoline ring substituted at the C8 position with a 1-hydroxyethyl group. The spatial arrangement of the groups around the chiral carbon gives rise to two enantiomers, (R)-1-(Quinolin-8-yl)ethanol and (S)-1-(Quinolin-8-yl)ethanol.

Caption: Chemical structure of 1-(Quinolin-8-yl)ethanol.

Physicochemical Properties

While specific experimental data for 1-(Quinolin-8-yl)ethanol is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like quinoline and quinolin-8-ylmethanol.[1][4]

PropertyPredicted Value / CharacteristicRationale & Supporting Evidence
Molecular Formula C₁₁H₁₁NODerived from the chemical structure.
Molecular Weight 173.21 g/mol Calculated from the molecular formula.
Appearance Colorless to yellow liquid or low-melting solidThe parent quinoline is a colorless liquid that yellows on exposure to light.[1]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, DMSO).The hydrophobic quinoline core limits aqueous solubility, a common trait for quinoline derivatives.[1] The molecule is expected to be readily soluble in common organic solvents.
pKa (of conjugate acid) ~4.5 - 5.0The pyridine nitrogen in the quinoline ring is basic. The pKa of the quinolinium ion is 4.85.[1]
LogP ~1.5 - 2.5The calculated XLogP3 for the similar quinolin-8-ylmethanol is 2.2.[4] The extra methyl group in the target molecule would slightly increase lipophilicity.

Synthesis and Purification

A definitive, optimized protocol for 1-(Quinolin-8-yl)ethanol is not widely published. However, two primary and highly plausible synthetic strategies can be employed, starting from commercially available precursors: the reduction of 8-acetylquinoline or the Grignard reaction with 8-quinolinecarboxaldehyde.

Synthetic Workflow Overview

G cluster_0 Route A: Reduction cluster_1 Route B: Grignard Reaction cluster_2 Optional Chiral Resolution A_start 8-Acetylquinoline A_reduct Reduction (e.g., NaBH₄, Methanol) A_start->A_reduct A_product 1-(Quinolin-8-yl)ethanol (Racemic) A_reduct->A_product C_start Racemic Alcohol A_product->C_start B_start 8-Quinolinecarboxaldehyde B_reagent Grignard Reagent (CH₃MgBr in THF) B_start->B_reagent B_intermediate Magnesium Alkoxide Intermediate B_reagent->B_intermediate B_workup Aqueous Acid Workup (e.g., NH₄Cl (aq)) B_intermediate->B_workup B_product 1-(Quinolin-8-yl)ethanol (Racemic) B_workup->B_product B_product->C_start C_process Kinetic Resolution (e.g., Lipase-catalyzed acylation) C_start->C_process C_product Enantioenriched Alcohol and Acylated Enantiomer C_process->C_product

Caption: Plausible synthetic pathways to 1-(Quinolin-8-yl)ethanol.

Experimental Protocol: Reduction of 8-Acetylquinoline (Route A)

This is often the preferred method due to the operational simplicity and mild conditions of sodium borohydride reductions.

Causality: Sodium borohydride (NaBH₄) is a selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. Its chemoselectivity ensures that the aromatic quinoline ring remains intact. Methanol serves as a protic solvent that also participates in the reaction mechanism by protonating the intermediate alkoxide.

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-acetylquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C to decompose excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 1-(Quinolin-8-yl)ethanol.

Experimental Protocol: Grignard Reaction (Route B)

This method builds the carbon skeleton by forming a new carbon-carbon bond.

Causality: The Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) acts as a potent nucleophile, with the carbanionic methyl group attacking the electrophilic carbonyl carbon of 8-quinolinecarboxaldehyde.[5] This forms a magnesium alkoxide intermediate. A subsequent aqueous acid workup is required to protonate the alkoxide to yield the final alcohol.[6] Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic source, such as water.[7]

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) with a dropping funnel and a magnetic stirrer.

  • Reagent Preparation: Place a solution of 8-quinolinecarboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in the flask.

  • Grignard Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq in THF or diethyl ether) dropwise from the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and neutralizes the reaction.

  • Extraction & Purification: Follow steps 6-8 as described in the reduction protocol (Section 3.2) to isolate and purify the product.

Spectroscopic Characterization

The identity and purity of synthesized 1-(Quinolin-8-yl)ethanol are confirmed using a combination of spectroscopic techniques. The following data are predicted based on established principles and data from analogous structures.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

  • Aromatic Region (δ 7.4 - 8.9 ppm): Six protons on the quinoline ring will appear in this region. The proton at the C2 position (adjacent to the nitrogen) is expected to be the most downfield, appearing as a doublet of doublets. The other protons will appear as a complex series of doublets, triplets, and multiplets, characteristic of a substituted quinoline system.[8]

  • Methine Proton (-CH(OH)-) (δ ~5.0 - 5.5 ppm): This proton, attached to the same carbon as the hydroxyl group and the quinoline ring, will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

  • Hydroxyl Proton (-OH) (δ ~2.0 - 4.0 ppm): This proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Methyl Protons (-CH₃) (δ ~1.5 - 1.7 ppm): The three protons of the methyl group will appear as a doublet, coupling with the single methine proton.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons (δ ~110 - 160 ppm): Nine distinct signals are expected for the nine carbons of the quinoline ring. The carbon atoms directly bonded to the nitrogen (C2 and C8a) will be significantly affected.

  • Methine Carbon (-CH(OH)-) (δ ~65 - 75 ppm): The carbon atom bonded to the oxygen will be deshielded and appear in this range.[10]

  • Methyl Carbon (-CH₃) (δ ~20 - 30 ppm): The terminal methyl carbon will appear in the aliphatic region of the spectrum.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600 (broad) O-H StretchAlcohol (-OH)
3000 - 3100 (sharp) C-H StretchAromatic (sp² C-H)
2850 - 3000 (sharp) C-H StretchAliphatic (sp³ C-H)
1570 - 1620 C=C and C=N StretchQuinoline Ring
1450 - 1500 C=C StretchAromatic Ring
1050 - 1150 C-O StretchSecondary Alcohol

The broad O-H stretching band is a key diagnostic peak confirming the presence of the alcohol functional group.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 173, corresponding to the molecular weight of the compound [C₁₁H₁₁NO]⁺.

  • Key Fragmentation Patterns:

    • Loss of Methyl (M-15): A significant peak at m/z 158, corresponding to the loss of a methyl radical (•CH₃), is expected. This would form a stable, resonance-delocalized cation.

    • Loss of Water (M-18): A peak at m/z 155, corresponding to the dehydration of the alcohol, may be observed.

    • Base Peak: The most intense peak (base peak) is likely to be at m/z 158 or m/z 129 (the quinoline cation radical after cleavage of the entire ethanol side chain). The fragmentation of the related quinolin-8-ylmethanol shows a prominent peak at m/z 130.[4]

Applications in Research and Development

The unique structure of 1-(Quinolin-8-yl)ethanol makes it a valuable compound in two primary areas: asymmetric catalysis and drug discovery.

Chiral Ligand Synthesis for Asymmetric Catalysis

The hydroxyl group and the quinoline nitrogen provide two potential coordination sites, making 1-(Quinolin-8-yl)ethanol an excellent precursor for chiral ligands. Such ligands are crucial in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs a chemical reaction to favor one enantiomer of the product over the other.

Workflow: From Alcohol to Chiral Ligand

G A 1-(Quinolin-8-yl)ethanol B Functionalization (e.g., Conversion to phosphite) A->B C Chiral Ligand (e.g., Phosphoramidite) B->C D Complexation with Metal Precursor (e.g., Rh, Ir, Pd) C->D E Chiral Metal Catalyst D->E F Asymmetric Reaction (e.g., Hydrogenation, C-C coupling) E->F G Enantioenriched Product F->G

Caption: Logical workflow for the application of 1-(Quinolin-8-yl)ethanol in catalysis.

The ability to synthesize both (R) and (S) enantiomers of the alcohol, for instance through biocatalytic kinetic resolution, allows for the creation of ligand libraries to optimize enantioselectivity in various catalytic transformations.[12]

Scaffold for Drug Development

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] Derivatives of 8-hydroxyquinoline are known to possess a wide spectrum of biological activities. While 1-(Quinolin-8-yl)ethanol itself has not been extensively studied as a drug, its structure suggests it could serve as a starting point or intermediate for the synthesis of novel therapeutic agents. The introduction of the chiral ethanol moiety could lead to improved binding affinity and selectivity for biological targets compared to achiral analogues.

Conclusion

1-(Quinolin-8-yl)ethanol is a chiral building block with significant, yet largely untapped, potential. Its synthesis is readily achievable through standard organic transformations, and its structural features can be thoroughly characterized by modern spectroscopic methods. The true value of this compound lies in its chirality and the proven versatility of the quinoline scaffold. For researchers in asymmetric catalysis, it offers a gateway to novel chiral ligands. For medicinal chemists, it represents a promising starting point for the development of new, stereochemically defined therapeutic agents. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply 1-(Quinolin-8-yl)ethanol in advanced scientific research.

References

  • Yurras, F. A., et al. (2015). Synthesis and antimicrobial activity of novel 3,4,5-trisubstituted triazole derivatives bearing 8-hydroxyquinoline. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • El-Faham, A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598.
  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • Abbasi, A. R., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Dhayal, R. S., et al. (2016). The effect of ethanol on structural, morphological and optical properties of Li(I) 8-hydroxy quinoline phosphor.
  • Gotor-Fernández, V., et al. (2024). Atroposelective Synthesis of 2-(Quinolin-8-yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions.
  • Al-Masoudi, N. A., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594412, Quinolin-8-ylmethanol. PubChem. Retrieved from [Link].

  • Royal Society of Chemistry. (2018).
  • Staszewska-Krajewska, O., et al. (2022).
  • Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Soderberg, T. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
  • Ben-Zid, R., et al. (2012). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. SciRP.org.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Reddy, C. R., et al. (2018). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
  • Wikipedia contributors. (n.d.). Quinoline. Wikipedia. Retrieved from [Link].

  • ResearchGate. (n.d.).
  • Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Royal Society of Chemistry. (2016).
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.
  • Zarins, E., et al. (2021). Synthesis and Spectroscopic Characteristics of Ligands Based on Quinolin-8-Ol as Useful Precursors for Alq3 Type Complexes.
  • Pathak, K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Staszewska-Krajewska, O., et al. (2022).
  • Doc Brown's Chemistry. (n.d.).
  • Wang, C., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. NIH.
  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)....
  • Fu, G. C., et al. (1997). Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Journal of the American Chemical Society.
  • da Silva, J. L., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. NIH.
  • Michael, J. P. (2008). Biologically active quinoline and quinazoline alkaloids part I. PMC.
  • Purdue University. (n.d.). Grignard Reagents.
  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • ChemRxiv. (n.d.).
  • Aslam, F., et al. (2018).
  • Al-Masoudi, N. A., et al. (2018). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry.
  • El-Gendy, A. A. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4228.
  • ReceptorChem. (n.d.).
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Sources

Exploratory

1-(Quinolin-8-yl)ethanol: A Strategic Scaffold in Asymmetric Catalysis and Ligand Design

Topic: 1-(Quinolin-8-yl)ethanol: Technical Monograph & Synthetic Guide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary 1-(Quinolin-8-yl)ethanol (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Quinolin-8-yl)ethanol: Technical Monograph & Synthetic Guide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

1-(Quinolin-8-yl)ethanol (CAS 73038-00-3) is a specialized heterocyclic alcohol that serves as a critical intermediate in the synthesis of chiral ligands and pharmacologically active agents.[1] Unlike its simpler isomer 8-hydroxyquinoline (a privileged chelator), this compound introduces a chiral center at the


-position relative to the quinoline ring. This structural feature allows it to function as a hemi-labile N,O-donor ligand  and a robust chiral auxiliary  in transition-metal-catalyzed transformations.

This guide synthesizes the physicochemical profile, mechanistic synthetic pathways, and validated experimental protocols for this compound, designed for immediate application in research and development workflows.[2]

Part 1: Chemical Identity & Physicochemical Profile[3][4]

The 8-position of the quinoline ring creates a unique steric environment.[2] The proximity of the nitrogen lone pair to the substituent at C8 facilitates the formation of stable 5-membered chelate rings with metal centers, a property exploited in both catalysis and directing group chemistry.

Table 1: Compound Identification & Properties

ParameterTechnical Specification
IUPAC Name 1-(Quinolin-8-yl)ethanol
Common Synonyms ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Methyl-8-quinolinemethanol; 8-(1-Hydroxyethyl)quinoline
CAS Number 73038-00-3
Molecular Formula C

H

NO
Molecular Weight 173.21 g/mol
SMILES CC(O)c1cccc2ncccc12
Appearance Viscous yellow oil or low-melting solid (depending on purity/enantiopurity)
Solubility Soluble in DCM, MeOH, EtOH, THF; Sparingly soluble in hexanes.[3]
pKa (est.) ~13-14 (alcohol), ~4.9 (quinoline nitrogen)
Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 1-(Quinolin-8-yl)ethanol is primarily achieved through the reduction of 8-acetylquinoline . The choice of reducing agent dictates the stereochemical outcome.[2]

A. Racemic Synthesis (NaBH4 Reduction)

For general applications where chirality is not a prerequisite (e.g., using the alcohol as a non-chiral directing group precursor), a standard reduction using Sodium Borohydride (NaBH


) is the most robust method.[2]
  • Mechanism: Nucleophilic attack of the hydride ion on the carbonyl carbon.[2]

  • Chemist's Note: The basicity of the quinoline nitrogen can coordinate with borane species, potentially retarding the reaction.[2] Using a protic solvent (MeOH) facilitates the release of the alkoxyborane intermediate.[2]

B. Enantioselective Synthesis (Asymmetric Transfer Hydrogenation)

For ligand synthesis, the enantiopurity of the alcohol is paramount.[2] Asymmetric Transfer Hydrogenation (ATH) using Ruthenium or Iridium catalysts is the gold standard.[2]

  • Catalyst System: [RuCl(p-cymene)((S,S)-TsDPEN)]

  • H-Source: Formic acid/Triethylamine (5:2 azeotrope).[2]

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the TsDPEN amine proton and the metal-hydride are delivered concertedly to the ketone.

Visualization: Synthetic Workflow

The following diagram outlines the divergent synthetic pathways from the parent 8-acetylquinoline.

SynthesisWorkflow Start 8-Acetylquinoline RouteA Route A: Racemic Reduction Reagent: NaBH4 / MeOH Temp: 0°C to RT Start->RouteA Hydride Attack RouteB Route B: Asymmetric Transfer Hydrogenation Cat: Ru(II)-TsDPEN Source: HCOOH / Et3N Start->RouteB Enantioselective ProductRac rac-1-(Quinolin-8-yl)ethanol (Yield: >90%) RouteA->ProductRac ProductChiral (S)- or (R)-1-(Quinolin-8-yl)ethanol (ee: >95%) RouteB->ProductChiral

Figure 1: Divergent synthesis of 1-(Quinolin-8-yl)ethanol showing racemic and enantioselective routes.

Part 3: Applications in Catalysis & Drug Discovery[6]
1. Bidentate Ligand Architecture

The 1-(Quinolin-8-yl)ethanol scaffold acts as a bidentate N,O-donor . Upon deprotonation, the alkoxide forms a rigid 5-membered chelate ring with transition metals.[2]

  • Bite Angle: The rigid quinoline backbone imposes a fixed bite angle, stabilizing metal centers (e.g., Cu, Pd, Ir) during oxidative addition steps.[2]

  • Hemilability: The N-donor is strongly coordinating, while the O-donor (alcohol/alkoxide) can be hemilabile, opening a vacant site for substrate binding during catalytic cycles.

2. Directing Group (DG) Precursor

In C-H activation chemistry, the 8-position is "privileged." While 8-aminoquinoline is the most famous DG, 1-(Quinolin-8-yl)ethanol derivatives are used to direct functionalization to the C5 or C7 positions of the quinoline ring, or to direct C-H activation on the side chain itself.

Visualization: Coordination Mode

Coordination cluster_legend Chelation Properties Metal M (Metal Center) N_atom N (Quinoline) N_atom->Metal Coordinate N_atom->Backbone O_atom O (Alkoxide) O_atom->Metal Covalent/Coord O_atom->Backbone

Figure 2: Schematic of the N,O-bidentate coordination mode typical of 8-substituted quinoline ligands.

Part 4: Experimental Protocol

Protocol: Synthesis of rac-1-(Quinolin-8-yl)ethanol Validated for 5.0 mmol scale.

Reagents:

  • 8-Acetylquinoline (855 mg, 5.0 mmol)

  • Sodium Borohydride (NaBH

    
    ) (284 mg, 7.5 mmol, 1.5 eq)
    
  • Methanol (anhydrous, 25 mL)

  • Saturated NH

    
    Cl solution[2]
    
  • Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with nitrogen.[2]

  • Dissolution: Add 8-Acetylquinoline and Methanol to the flask. Cool the yellow solution to 0°C using an ice bath.

  • Reduction: Add NaBH

    
     portion-wise over 10 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[2] The ketone spot (Rf ~0.[2]6) should disappear, replaced by the more polar alcohol (Rf ~0.3).[2]

  • Quench: Carefully add sat. NH

    
    Cl (10 mL) to quench excess hydride. Stir for 15 minutes.
    
  • Workup: Remove MeOH under reduced pressure. Dilute residue with water (20 mL) and extract with DCM (3 x 20 mL).[2]

  • Drying: Combine organics, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is often sufficiently pure (>95%).[2] If necessary, purify via flash column chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    

Yield: Expect 800-840 mg (92-97%) of a viscous yellow oil which may solidify upon standing.

Part 5: Safety & Handling (SDS Highlights)
  • Hazards: Irritating to eyes, respiratory system, and skin.[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is prone to oxidation to the ketone upon prolonged exposure to air and light.[2]

  • Metal Scavenging: Due to its chelating nature, trace metal contamination from spatulas or needles can occur.[2] Use glass or plastic tools when handling high-purity samples for catalysis.[2]

References
  • Alchem Pharmtech. (2024).[2] Product Catalog: 8-Quinolineethanol (CAS 73048-42-7) and related isomers. Retrieved from

  • PubChem. (2025).[2][4][5][6] Quinolin-8-ylmethanol (Related Compound Data).[7][6] National Library of Medicine.[2] Retrieved from

  • Arctom Scientific. (2025).[2] Catalog Entry: alpha-Methyl-8-Quinolinemethanol (CAS 73038-00-3).[8] Retrieved from

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction Mechanism and Protocols.[2][9] Retrieved from

Sources

Foundational

Difference between 1-(Quinolin-8-yl)ethanol and 8-hydroxyquinoline

An In-Depth Technical Guide: Differentiating 8-Hydroxyquinoline and its Alcohol Analogue, 1-(Quinolin-8-yl)ethanol Executive Summary 8-Hydroxyquinoline (8-HQ) is a foundational heterocyclic compound renowned for its pote...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Differentiating 8-Hydroxyquinoline and its Alcohol Analogue, 1-(Quinolin-8-yl)ethanol

Executive Summary

8-Hydroxyquinoline (8-HQ) is a foundational heterocyclic compound renowned for its potent metal-chelating properties, which underpin its extensive applications in medicine, analytical chemistry, and materials science. In contrast, 1-(Quinolin-8-yl)ethanol is a structural analogue where the defining phenolic hydroxyl group of 8-HQ is replaced by a secondary alcohol moiety. This seemingly minor substitution fundamentally alters the molecule's electronic properties, acidity, and steric profile, leading to a profound divergence in chemical reactivity and biological function. This guide provides a detailed comparative analysis of these two molecules, exploring their structures, synthesis, core chemical properties, and applications to provide a clear technical distinction for researchers, scientists, and drug development professionals. The central thesis is that the transition from a phenolic to an alcoholic functional group eliminates the bidentate chelating capacity that is the cornerstone of 8-HQ's utility, thereby creating a distinct molecule with an entirely different set of potential applications.

Section 1: The Foundational Scaffold: 8-Hydroxyquinoline (8-HQ)

8-Hydroxyquinoline, also known as oxine, is a bicyclic aromatic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C8 position.[1] This specific arrangement of the heterocyclic nitrogen and the phenolic hydroxyl group is the key to its remarkable chemical and biological properties.

Molecular Structure and Physicochemical Properties

8-HQ is a white to pale yellow crystalline solid with a phenolic odor.[2][3] It is sparingly soluble in water but readily dissolves in organic solvents like ethanol, acetone, and chloroform.[2][3] The molecule is planar and lipophilic, which facilitates its passage through biological membranes.[2][4][5] This lipophilicity, combined with its metal-chelating ability, is a cornerstone of its bioactivity.[6][7]

G struct1 8-Hydroxyquinoline (8-HQ) Quinoline Core Phenolic -OH Group (at C8)

Caption: Core structural components of 8-Hydroxyquinoline.

The Keystone Property: Metal Chelation

The defining characteristic of 8-HQ is its ability to act as a potent bidentate chelating agent.[5] The nitrogen atom of the pyridine ring and the adjacent phenolic hydroxyl group form a stable five-membered ring upon coordination with a metal ion.[1] The hydroxyl proton is displaced, and the resulting anionic oxygen, along with the nitrogen lone pair, forms strong coordinate bonds.[1] This property allows 8-HQ to form stable complexes with a vast range of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺.[1] This chelation is not only crucial for its use in analytical chemistry for gravimetric analysis but is also the primary mechanism behind its biological activity, as it can disrupt essential metal-dependent processes in microbes and cancer cells.[1][8]

Chelation Chelation Mechanism of 8-HQ HQ 8-Hydroxyquinoline (Ligand) Complex Stable 5-Membered Chelate Ring Complex HQ->Complex Coordinates via N and deprotonated O⁻ Metal Metal Ion (Mⁿ⁺) Metal->Complex Binds to Ligand G struct2 1-(Quinolin-8-yl)ethanol Quinoline Core Secondary Alcohol Side Chain (at C8) -CH(OH)CH₃

Caption: Core structural components of 1-(Quinolin-8-yl)ethanol.

Altered Coordinating Abilities: The Impact of the Ethanol Moiety

The most critical difference lies in the coordinating ability. The alcoholic hydroxyl group is significantly less acidic (pKa ≈ 16-18) than the phenolic hydroxyl of 8-HQ (pKa ≈ 9.8). Consequently, it does not readily deprotonate to form an anionic oxygen ligand under physiological conditions. While the quinoline nitrogen can still act as a monodentate ligand, the molecule loses the ability to form the highly stable five-membered chelate ring that defines 8-HQ. This effectively eliminates the potent metal-chelating properties that are central to 8-HQ's function.

Potential Applications and Research Interest

Lacking the strong chelating function of 8-HQ, 1-(Quinolin-8-yl)ethanol is not suitable for applications that depend on this property, such as broad-spectrum antimicrobial or anticancer activity via metal sequestration. Instead, its utility lies in different areas:

  • Chiral Ligands: The presence of a chiral center makes enantiomerically pure forms of 1-(Quinolin-8-yl)ethanol valuable as ligands in asymmetric catalysis, where they can help control the stereochemical outcome of chemical reactions.

  • Synthetic Intermediates: It serves as a versatile building block for the synthesis of more complex quinoline-based molecules where a C8-alkyl or modified alkyl substituent is desired.

Section 3: Head-to-Head Comparison: A Summary of Key Differences

The transformation from a phenol to a secondary alcohol dictates the divergent paths of these two molecules in both chemistry and application.

Comparative Data Table
Feature8-Hydroxyquinoline (8-HQ)1-(Quinolin-8-yl)ethanolCausality of Difference
Core Functional Group Phenolic Hydroxyl (-OH)Secondary Alcohol (-CH(OH)CH₃)Direct structural substitution.
Acidity (pKa of OH) ~9.8 (Weakly Acidic)~16-18 (Extremely Weakly Acidic)The hydroxyl group is attached to an sp² carbon (aromatic ring) in 8-HQ, stabilizing the conjugate base via resonance. In the alcohol, it's attached to an sp³ carbon with no resonance stabilization.
Chelation Ability Potent, bidentate (N, O⁻) chelatorVery weak, likely monodentate (N)The alcoholic -OH does not deprotonate easily, preventing the formation of the stable 5-membered chelate ring.
Chirality AchiralChiral (at the carbinol carbon)The C8 substituent has a stereocenter.
Primary Applications Metal chelation, antimicrobials, anticancer agents, OLED materials, analytical reagent. [8][9][10]Chiral ligands in asymmetric synthesis, synthetic intermediate.The presence or absence of potent chelation ability dictates the field of application.
Workflow Diagram: From Synthesis to Application

This diagram illustrates how the distinct synthetic origins of each compound lead to their specialized and non-overlapping applications.

Workflow start1 o-Aminophenol + Glycerol synth1 Skraup Synthesis start1->synth1:w prod1 8-Hydroxyquinoline synth1->prod1 app1 Applications (Chelation-Driven): • Antimicrobials • Drug Scaffolds • OLEDs prod1->app1:w start2 8-Acetylquinoline synth2 Reduction (e.g., NaBH₄) start2->synth2:w prod2 1-(Quinolin-8-yl)ethanol synth2->prod2 app2 Applications (Structure-Driven): • Chiral Ligands • Synthetic Intermediates prod2->app2:w

Caption: Divergent pathways from synthesis to application.

Section 4: Experimental Protocols

The choice of synthesis protocol is dictated by the target functional group. The Skraup synthesis is a classic method for building the quinoline ring system itself, while the synthesis of 1-(Quinolin-8-yl)ethanol typically involves the modification of a pre-existing quinoline derivative.

Protocol: Synthesis of 8-Hydroxyquinoline via Skraup Reaction

This protocol is based on the well-established Skraup synthesis, which constructs the quinoline ring. [11][12][13] Causality: This is a one-pot cyclization reaction. Glycerol dehydrates to form acrolein, which undergoes a Michael addition with o-aminophenol. The subsequent cyclization and oxidation (facilitated by an oxidizing agent like o-nitrophenol) yield the aromatic quinoline ring system.

Methodology:

  • Reaction Setup: In a fume hood, charge a reaction vessel equipped with a mechanical stirrer and reflux condenser with glycerin.

  • Reagent Addition: Under continuous stirring, slowly add concentrated sulfuric acid. The reaction is highly exothermic; maintain control of the temperature.

  • Sequentially add o-aminophenol and an oxidizing agent (e.g., o-nitrophenol).

  • Heating: Heat the mixture to approximately 125-140°C and maintain for several hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralization: Neutralize the acidic solution with a base (e.g., 30% sodium hydroxide solution) to a pH of ~7. This will precipitate the crude 8-hydroxyquinoline.

  • Purification: Isolate the precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation under reduced pressure to yield the final product.

Protocol: Synthesis of 1-(Quinolin-8-yl)ethanol via Reduction

This protocol describes a common method for converting a ketone to a secondary alcohol.

Causality: This is a nucleophilic addition reaction. A reducing agent, such as sodium borohydride (NaBH₄), provides a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of 8-acetylquinoline, breaking the C=O pi bond. A subsequent workup with a proton source (e.g., water or dilute acid) protonates the resulting alkoxide to yield the secondary alcohol.

Methodology:

  • Dissolution: Dissolve 8-acetylquinoline in a suitable protic solvent, such as methanol or ethanol, in an ice bath.

  • Reductant Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the solution. The reaction is exothermic and may produce hydrogen gas; ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Quinolin-8-yl)ethanol.

Section 5: Conclusion and Future Outlook

The distinction between 8-hydroxyquinoline and 1-(Quinolin-8-yl)ethanol is a clear illustration of structure-function relationships in chemistry. The substitution of a phenolic hydroxyl with a secondary alcohol group is not a trivial modification; it is a fundamental change that dismantles the molecule's most significant chemical property: its ability to act as a potent bidentate chelator.

  • 8-Hydroxyquinoline remains a cornerstone molecule for applications predicated on metal binding. Its future in drug development will likely involve creating more sophisticated derivatives that fine-tune its chelating strength, lipophilicity, and target specificity to enhance therapeutic indices and reduce off-target toxicity. [9][10]

  • 1-(Quinolin-8-yl)ethanol , by contrast, offers a different set of opportunities. Its value lies in its role as a chiral building block. Future research will likely focus on leveraging its stereocenter in the design of novel asymmetric catalysts and as a scaffold for complex synthetic targets where the specific C8-substituent is required.

For researchers and drug development professionals, understanding this core difference is paramount. While both share the quinoline nucleus, their functional groups place them in distinct chemical worlds, guiding them toward entirely separate and non-interchangeable applications.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. [Link]

  • AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. [Link]

  • PubChem. (n.d.). Quinolin-8-ol. National Center for Biotechnology Information. [Link]

  • Solubility of Things. (n.d.). 8-Hydroxyquinoline. [Link]

  • Shen, Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4259. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]

  • Google Patents. (n.d.). Method for synthesizing 8-hydroxyquinoline.
  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • ResearchGate. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • ResearchGate. (n.d.). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. [Link]

Sources

Exploratory

Strategic Utilization of Chiral 1-(Quinolin-8-yl)ethanol Derivatives in Organic Synthesis

The following technical guide details the synthesis, ligand design, and catalytic applications of chiral 1-(quinolin-8-yl)ethanol derivatives. Executive Summary The 8-substituted quinoline scaffold represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, ligand design, and catalytic applications of chiral 1-(quinolin-8-yl)ethanol derivatives.

Executive Summary

The 8-substituted quinoline scaffold represents a "privileged structure" in asymmetric catalysis and drug discovery. Specifically, 1-(quinolin-8-yl)ethanol offers a unique hemilabile coordination environment. Unlike rigid bis-nitrogen ligands (e.g., bipyridines), the 1-(quinolin-8-yl)ethanol motif combines a "hard" pyridine-like nitrogen donor with a tunable oxygen center (hydroxyl, ether, or phosphinite). This guide explores its production via chemoenzymatic resolution and its application as a chiral auxiliary and ligand in transition-metal catalysis.

Part 1: The Scaffold & Coordination Chemistry

The 1-(quinolin-8-yl)ethanol scaffold functions primarily through bidentate chelation. The rigid quinoline backbone enforces a specific bite angle, while the chiral center at the


-position exerts steric influence on the metal center.
Coordination Modes

The ligand adapts to different metal requirements, switching between anionic (


) and neutral (

) binding modes.

CoordinationModes Ligand Chiral 1-(Quinolin-8-yl)ethanol ModeA Anionic N,O-Chelation (Alkoxide) Ligand->ModeA Deprotonation (Base) ModeB Neutral N,OH-Chelation (Alcohol) Ligand->ModeB Lewis Acid Binding ModeC N,P-Chelation (Phosphinite Derivative) Ligand->ModeC Functionalization (Ph2PCl) Hard Metals (Ti, Cu, Zn) Hard Metals (Ti, Cu, Zn) ModeA->Hard Metals (Ti, Cu, Zn) H-Bonding Catalysis H-Bonding Catalysis ModeB->H-Bonding Catalysis Soft Metals (Rh, Ir, Pd) Soft Metals (Rh, Ir, Pd) ModeC->Soft Metals (Rh, Ir, Pd)

Figure 1: Divergent coordination modes of the 1-(quinolin-8-yl)ethanol scaffold depending on derivatization and pH conditions.

Part 2: Synthesis via Enzymatic Kinetic Resolution

While asymmetric reduction of 8-acetylquinoline is possible using noble metals, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CalB) offers a metal-free, scalable, and highly enantioselective route.

Protocol 1: Lipase-Catalyzed Resolution

Objective: Isolate (S)-1-(quinolin-8-yl)ethyl acetate and (R)-1-(quinolin-8-yl)ethanol with >99% ee.

Reagents:

  • Racemic 1-(quinolin-8-yl)ethanol (Substrate)

  • Vinyl Acetate (Acyl donor)

  • Immobilized CalB (Novozym 435)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Methodology:

  • Preparation: Dissolve racemic 1-(quinolin-8-yl)ethanol (10 mmol) in dry MTBE (50 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (30 mmol, 3 equiv). The excess drives the equilibrium forward via tautomerization of the vinyl alcohol byproduct to acetaldehyde.

  • Initiation: Add immobilized CalB (200 mg/mmol substrate).

  • Incubation: Shake at 30°C at 200 rpm. Monitor conversion via HPLC (Chiralcel OD-H column).

    • Critical Control Point: Stop reaction at exactly 50% conversion to maximize enantiopurity of both species.

  • Workup: Filter off the enzyme beads (recyclable). Concentrate the filtrate in vacuo.

  • Separation: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The ester (S-product) elutes significantly faster than the alcohol (R-product).

  • Hydrolysis (Optional): The (S)-acetate can be hydrolyzed (K2CO3, MeOH) to yield the (S)-alcohol, allowing access to both enantiomers.

Data Summary: EKR Efficiency

ParameterValueNotes
Enzyme CalB (Novozym 435)High stability in organic solvents
Solvent MTBEHydrophobic solvents preserve enzyme activity
Temp 30°COptimal balance of rate vs. selectivity
E-Value >200Indicates excellent enantiomeric discrimination
Yield 46-48% (Theoretical 50%)Near quantitative recovery of each enantiomer

Part 3: Ligand Design & Catalytic Applications[1][2]

Asymmetric Transfer Hydrogenation (ATH)

The chiral alcohol serves as a precursor to Phosphinite-Oxazoline (P,N) or Phosphinite-Pyridine ligands. However, the alcohol itself can act as a ligand in Ru-catalyzed transfer hydrogenation.

Mechanism: The quinoline nitrogen anchors the Ruthenium, while the chiral hydroxyl group (or its alkoxide) facilitates the hydride transfer via an outer-sphere mechanism or stabilizes the transition state via hydrogen bonding.

C-H Functionalization (Directing Group)

The quinoline ring is a powerful directing group for Pd-catalyzed C-H activation. When chiral 1-(quinolin-8-yl)ethanol derivatives are used, the chiral center at the C8-position induces diastereoselectivity during the C-H bond cleavage of proximal groups.

Workflow: C-H Olefination In this transformation, the quinoline N directs a Palladium catalyst to activate a C-H bond. The chiral center on the ethanol side chain creates a steric pocket that favors one atropisomer or diastereomer over the other.

CH_Activation Substrate Chiral 1-(Quinolin-8-yl)ethanol Derivative Coordination Pd(II) Coordination (N-Directed) Substrate->Coordination Pd(OAc)2 CMD C-H Activation (Concerted Metalation-Deprotonation) Coordination->CMD Steric Induction Insertion Olefin Insertion CMD->Insertion Alkene RedElim Reductive Elimination (C-C Bond Formation) Insertion->RedElim RedElim->Coordination Catalyst Regeneration Product Functionalized Chiral Scaffold RedElim->Product

Figure 2: Catalytic cycle for Pd-catalyzed C-H functionalization directed by the quinoline scaffold.

Protocol 2: Synthesis of Chiral Phosphinite Ligands (Quinoline-OPPh2)

Objective: Convert the chiral alcohol into a hemilabile P,N-ligand for Rh-catalyzed hydrogenation.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Deprotonation: Dissolve (R)-1-(quinolin-8-yl)ethanol (1.0 equiv) in dry THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

    • Observation: Solution typically turns deep yellow/orange due to the lithium alkoxide formation.

  • Phosphinylation: Add Chlorodiphenylphosphine (

    
    , 1.1 equiv) dropwise.
    
  • Warming: Allow to warm to room temperature over 2 hours.

  • Workup: Remove solvent in vacuo. Extract with dry toluene (to leave behind LiCl salts). Filter under inert atmosphere.

  • Storage: The resulting phosphinite is moisture sensitive. Store in a glovebox or use immediately for complexation with

    
    .
    

Part 4: References

  • Biocatalytic Resolution: Coto-Cid, J. M., et al. "Atroposelective Synthesis of 2-(Quinolin-8-yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions." Advanced Synthesis & Catalysis, 2024.[1] 2[3][2][4][5][6]

  • Chemoenzymatic Strategy: "Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols." Journal of Organic Chemistry, NIH Public Access. 7[4][6]

  • Ligand Applications: "Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs." SynOpen, 2025.[1] 1[3][5][6]

  • Coordination Chemistry: "Syntheses, crystal structures, and properties of four transition metal complexes based on 5-nitro-8-hydroxyquinoline." ResearchGate, 2025.[1] 8

  • General Quinoline Catalysis: "Different catalytic approaches of Friedländer synthesis of quinolines." Heliyon, 2025.[1][4] 9

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enantioselective Reduction of 8-Acetylquinoline to 1-(Quinolin-8-yl)ethanol

Introduction: The Significance of Chiral 1-(Quinolin-8-yl)ethanol The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, which are non-superimposable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1-(Quinolin-8-yl)ethanol

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. 1-(Quinolin-8-yl)ethanol is a valuable chiral building block, with its constituent quinoline moiety being a prevalent scaffold in a multitude of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1] The stereocenter at the carbinol position is crucial for defining the three-dimensional arrangement of substituents, which in turn dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to selectively synthesize either the (R)- or (S)-enantiomer of 1-(Quinolin-8-yl)ethanol is of paramount importance for the development of novel therapeutics and other specialized chemical applications.

This comprehensive guide provides detailed application notes and protocols for the enantioselective reduction of 8-acetylquinoline to 1-(Quinolin-8-yl)ethanol. We will explore two powerful and widely adopted methodologies: Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-type ruthenium catalyst, and the Corey-Bakshi-Shibata (CBS) reduction employing a chiral oxazaborolidine catalyst. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for the synthesis of this key chiral intermediate.

Comparative Overview of Enantioselective Reduction Strategies

The choice of an appropriate synthetic strategy for enantioselective ketone reduction is contingent upon several factors, including the desired enantiomer, substrate scope, scalability, and the availability of reagents and equipment. Below is a comparative summary of the two methods detailed in this guide.

Methodology Catalyst/Reagent Key Advantages Considerations Typical ee (%)
Asymmetric Transfer Hydrogenation (ATH) Ru(II)-TsDPEN ComplexHigh turnover numbers, mild reaction conditions, operational simplicity, use of readily available hydrogen donors.Catalyst can be sensitive to air and moisture; requires inert atmosphere.>95
Corey-Bakshi-Shibata (CBS) Reduction Chiral Oxazaborolidine/BoraneHigh enantioselectivity for a broad range of ketones, predictable stereochemical outcome, commercially available catalysts.Requires stoichiometric amounts of borane, which is a moisture-sensitive reagent; reactions are often conducted at low temperatures.>95

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-Type Ruthenium Catalyst

Asymmetric transfer hydrogenation (ATH) has emerged as a practical and efficient method for the enantioselective reduction of ketones.[2] The Noyori-type catalysts, particularly those based on a ruthenium center coordinated to a chiral N-tosylated diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are renowned for their high activity and enantioselectivity.[3] The reaction proceeds through a metal-ligand bifunctional mechanism where the catalyst facilitates the transfer of a hydride from a hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol, to the ketone.[4]

Reaction Mechanism: A Concerted Hydride Transfer

The catalytic cycle of the Noyori-type ATH is a well-studied process. The active ruthenium hydride species is generated in situ. The ketone substrate coordinates to the ruthenium center, and a subsequent concerted transfer of a hydride from the metal and a proton from the amine ligand of the TsDPEN to the carbonyl group of the ketone occurs. This outer-sphere mechanism avoids direct coordination of the ketone to the metal center, contributing to the broad substrate scope of the reaction.[4]

ATH_Mechanism cluster_cycle Catalytic Cycle Ru_cat [Ru]-H (Active Catalyst) Transition_State [Ru]...H...C=O Transition State Ru_cat->Transition_State Coordination Ketone 8-Acetylquinoline Ketone->Transition_State Product_complex [Ru]-O-CH(CH3)R Transition_State->Product_complex Hydride Transfer Product_complex->Ru_cat Release of Product Product 1-(Quinolin-8-yl)ethanol Product_complex->Product H_donor HCOOH/NEt3 Regeneration Catalyst Regeneration H_donor->Regeneration Regeneration->Ru_cat Protonolysis

Caption: Catalytic cycle of Noyori-type asymmetric transfer hydrogenation.

Experimental Protocol: ATH of 8-Acetylquinoline

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 8-Acetylquinoline

  • (1S,2S)- or (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN or (R,R)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a dry Schlenk flask under an argon or nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and the appropriate enantiomer of TsDPEN (e.g., 0.011 mmol).

    • Add anhydrous DMF (e.g., 2 mL) and stir the mixture at room temperature for 20-30 minutes until a clear solution is obtained.

  • Reaction Setup:

    • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • To the flask containing the pre-formed catalyst, add 8-acetylquinoline (e.g., 1 mmol).

    • Add the formic acid/triethylamine mixture (e.g., 1 mL).

  • Reaction Execution:

    • Stir the reaction mixture at a specified temperature (e.g., 25-40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 1-(Quinolin-8-yl)ethanol.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of a wide array of ketones.[5] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6] The predictability of the stereochemical outcome is a key feature of this methodology.

Reaction Mechanism: A Chair-like Transition State

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane, which then coordinates to the ketone.[7] The reduction proceeds through a highly organized, six-membered, chair-like transition state, where the hydride is delivered to one face of the ketone, leading to the observed high enantioselectivity. The stereochemical outcome can be reliably predicted based on the stereochemistry of the chiral amino alcohol used to prepare the catalyst.

CBS_Mechanism cluster_mechanism CBS Reduction Mechanism Catalyst Chiral Oxazaborolidine (CBS) Active_Complex Catalyst-Borane Complex Catalyst->Active_Complex Borane BH3 Borane->Active_Complex Transition_State Chair-like Transition State Active_Complex->Transition_State Ketone 8-Acetylquinoline Ketone->Transition_State Product_Alkoxyborane Product-Alkoxyborane Complex Transition_State->Product_Alkoxyborane Hydride Transfer Product 1-(Quinolin-8-yl)ethanol Product_Alkoxyborane->Product Hydrolysis

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of 8-Acetylquinoline

This protocol is a general guideline and may need optimization for specific substrates and scales.

Materials:

  • 8-Acetylquinoline

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or generated in situ)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an argon or nitrogen atmosphere, add a solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 0.1 mmol, 10 mol%) in anhydrous THF.

    • Cool the solution to a specified temperature (e.g., -78 °C).

    • Slowly add the borane reagent (e.g., BH₃·SMe₂, 1.2 mmol) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition:

    • Dissolve 8-acetylquinoline (e.g., 1 mmol) in anhydrous THF.

    • Add the solution of 8-acetylquinoline dropwise to the cold catalyst-borane mixture over a period of 30-60 minutes.

  • Reaction Execution:

    • Stir the reaction mixture at the low temperature for a specified time (e.g., 1-4 hours) and monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Stir for 30 minutes, then neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched 1-(Quinolin-8-yl)ethanol.

Determination of Enantiomeric Excess (ee)

The accurate determination of the enantiomeric excess of the product is crucial for evaluating the success of the asymmetric reduction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[8][9]

Chiral HPLC Protocol

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • Chiral columns such as those with polysaccharide-based selectors (e.g., Chiralpak® AD-H, Chiralcel® OD-H) or macrocyclic glycopeptide-based selectors (e.g., Chirobiotic™ T) are often effective for the separation of enantiomers of quinoline derivatives.[10]

Method Development (General Guidance):

  • Initial Screening:

    • Dissolve a small amount of the purified product in the mobile phase.

    • Screen different chiral columns with a standard mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 or 80:20 mixture of hexane/isopropanol.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., around 254 nm for the quinoline chromophore).

  • Optimization:

    • Once a column that shows some separation of the enantiomers is identified, optimize the mobile phase composition by varying the ratio of the non-polar and polar components to improve the resolution.

    • The addition of a small amount of an additive, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can sometimes improve peak shape and resolution.

    • Adjust the flow rate and column temperature to further optimize the separation.

Calculation of Enantiomeric Excess:

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Characterization of 1-(Quinolin-8-yl)ethanol

The synthesized product should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: The NMR spectra will confirm the structure of the product. The expected chemical shifts for the quinoline ring protons and carbons, as well as the signals for the ethyl group, will be present.[1][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point and Optical Rotation: To compare with literature values for the enantiomerically pure compound.

Conclusion

The enantioselective reduction of 8-acetylquinoline to 1-(Quinolin-8-yl)ethanol is a critical transformation for the synthesis of chiral molecules of pharmaceutical and chemical interest. This guide has provided detailed protocols for two highly effective methods: Asymmetric Transfer Hydrogenation with a Noyori-type catalyst and the Corey-Bakshi-Shibata reduction. The choice between these methods will depend on the specific requirements of the synthesis. Both protocols, when executed with care, are capable of producing the desired chiral alcohol in high yield and with excellent enantioselectivity. The provided guidelines for the determination of enantiomeric excess using chiral HPLC will enable researchers to accurately assess the outcome of their asymmetric reductions.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Wang, D. et al. pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Org. Lett.2009, 11 (16), 3566–3569.
  • Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006, 35 (3), 226-236.
  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41, 1998-2007.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Applied Catalysis A: General.
  • Ali, I.; Suhail, M.; Asnin, L. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. J. Sep. Sci.2017, 40 (14), 2863-2882.
  • Zhou, Y. G. et al. Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Lett.2010, 51, 1644-1647.
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • University of Wisconsin-Madison. Enantioselective Reduction of Ketones.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • Zhang, L. et al. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Org. Biomol. Chem.2022, 20, 4381-4386.
  • meriSTEM. NMR of ethanol with ¹H and ¹³C | Analytical chemistry. [Link]

  • Synthesis Workshop. Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. [Link]

  • Wang, Y. et al. Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Org. Lett.2021, 23 (23), 9174–9179.
  • Martins, J. E. D. et al. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. J. Mol. Model.2014, 20, 2347.
  • University of Virginia Library. Chiral-achiral-separation-ten-flavanones.pdf. [Link]

  • Quallich, G. J.; Woodall, T. M. Enantioselective reduction of ketones with in situ-prepared oxazaborolidine catalysts from chiral lactam alcohols. Tetrahedron: Asymmetry1993, 4 (7), 1479-1482.
  • Chemistry LibreTexts. 18.6: Enantioselective Carbonyl Reductions. [Link]

  • ISOMERLAB. Corey-Bakshi-Shibata reduction. [Link]

  • ISOMERLAB. Corey-Bakshi-Shibata reduction. [Link]

Sources

Application

Application Note: 1-(Quinolin-8-yl)ethanol as a Bidentate N,O-Ligand in Ruthenium-Catalyzed Transfer Hydrogenation

This Application Note provides a comprehensive technical guide for the use of 1-(Quinolin-8-yl)ethanol (abbreviated here as QylEt ) as a bidentate N,O-ligand in organometallic catalysis. Executive Summary 1-(Quinolin-8-y...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 1-(Quinolin-8-yl)ethanol (abbreviated here as QylEt ) as a bidentate N,O-ligand in organometallic catalysis.

Executive Summary

1-(Quinolin-8-yl)ethanol is a privileged bidentate scaffold offering a unique coordination geometry distinct from the classic 8-hydroxyquinoline (oxine). While oxine forms a rigid 5-membered chelate, 1-(Quinolin-8-yl)ethanol forms a 6-membered chelate ring upon coordination. This structural expansion imparts greater flexibility and a distinct bite angle, influencing the steric environment around the metal center.

This guide details the synthesis of the ligand, the preparation of its Ruthenium(II) complex, and its deployment in Catalytic Transfer Hydrogenation (CTH) of ketones—a critical transformation in pharmaceutical synthesis that avoids high-pressure hydrogen gas.

Key Technical Advantages
  • Hemilability: The 6-membered ring is sufficiently stable for catalysis but allows for hemilabile decoordination, facilitating substrate access.

  • Chiral Potential: The

    
    -methyl group introduces a stereocenter (C1), making enantiopure variants valuable for asymmetric synthesis.
    
  • Redox Stability: The quinoline backbone resists oxidative degradation better than aliphatic amino-alcohols.

Ligand Architecture & Mechanism

Structural Analysis

Unlike 8-hydroxyquinoline, where the hydroxyl is directly attached to the aromatic ring (phenol-like, pKa ~9.9), the hydroxyl group in QylEt is aliphatic (secondary alcohol, pKa ~16-17). This results in a more basic alkoxide upon deprotonation, creating a stronger


-donor at the oxygen site.
  • Donor Set: Neutral Quinoline Nitrogen (

    
    ) + Anionic Alkoxide Oxygen (
    
    
    
    ).
  • Chelate Size: 6-Membered (M–O–CH(Me)–C8–C8a–N).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the activation of the Ru-QylEt precatalyst and the inner-sphere hydride transfer mechanism.

Ru_QylEt_Mechanism Precat Precatalyst [RuCl2(PPh3)2(QylEt)] Active Active Alkoxide Species [Ru(PPh3)2(QylEt-O)(H)] Precat->Active  Activation (HCl elimination) TransState Transition State (Hydride Transfer) Active->TransState  Coordination Product Alcohol Product + Regenerated Catalyst TransState->Product  Beta-H Elimination Product->Active  Cycle Turnover Base KOtBu / iPrOH Base->Active Substrate Ketone Substrate Substrate->TransState

Caption: Figure 1: The catalytic cycle involves the formation of a Ruthenium-Hydride species via isopropanol dehydrogenation, followed by hydride transfer to the ketone substrate.

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesize 1-(Quinolin-8-yl)ethanol from 8-quinolinecarboxaldehyde. Note: This method uses a Grignard addition.[1][2] All glassware must be flame-dried.

Reagents:

  • 8-Quinolinecarboxaldehyde (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in ether (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and addition funnel. Charge with 8-quinolinecarboxaldehyde (1.57 g, 10 mmol) and anhydrous THF (50 mL). Cool to 0 °C.

  • Addition: Dropwise add MeMgBr (4.0 mL, 12 mmol) over 15 minutes. The solution will turn from yellow to dark orange/brown.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0 °C. Slowly add sat. NH4Cl (20 mL) to quench unreacted Grignard.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target: Pale yellow oil or low-melting solid.

    • Yield Expectation: 85-92%.

Protocol B: Ruthenium Complex Synthesis

Objective: Synthesize [RuCl2(PPh3)2(QylEt)]. Mechanism: Ligand substitution of PPh3 by the N,O-chelate.

Reagents:

  • [RuCl2(PPh3)3] (Precursor) (1.0 eq)

  • 1-(Quinolin-8-yl)ethanol (Ligand) (1.1 eq)

  • Toluene (degassed)

  • Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Mixing: In a glovebox or under Argon, combine [RuCl2(PPh3)3] (960 mg, 1.0 mmol) and 1-(Quinolin-8-yl)ethanol (190 mg, 1.1 mmol) in a Schlenk tube.

  • Solvation: Add degassed Toluene (20 mL).

  • Reflux: Heat the mixture to 100 °C for 4 hours. The dark brown suspension will gradually change color (often to reddish-orange or deep green depending on isomer).

  • Isolation: Cool to RT. Concentrate the solution to ~5 mL volume.

  • Precipitation: Add diethyl ether (30 mL) to precipitate the complex. Filter the solid and wash with cold ether (2 x 10 mL).

  • Drying: Dry under high vacuum for 12 hours.

    • Characterization: ³¹P NMR should show a singlet (trans-phosphines) or two doublets (cis-phosphines), distinct from free PPh3 (-5 ppm).

Protocol C: Catalytic Transfer Hydrogenation

Objective: Reduction of Acetophenone to 1-Phenylethanol.

Reagents:

  • Substrate: Acetophenone (1.0 mmol)

  • Catalyst: [RuCl2(PPh3)2(QylEt)] (0.5 mol%)

  • Base: KOH or KOtBu (2.0 mol%)

  • Solvent/Reductant: 2-Propanol (iPrOH) (5 mL)

Procedure:

  • Charge: In a 10 mL vial, add Catalyst (0.5 mol%), Base (2.0 mol%), and Acetophenone (120 mg, 1.0 mmol).

  • Solvent: Add iPrOH (5 mL). Cap the vial (argon atmosphere preferred but tolerant to air for short periods).

  • Reaction: Heat to 82 °C (reflux) for 2-6 hours.

  • Analysis: Aliquot 50 µL, dilute with CDCl3, and analyze by ¹H NMR or GC-FID.

Performance Data & Troubleshooting

Substrate Scope (Representative Data)

The following table summarizes typical performance metrics for Ru-QylEt catalyzed transfer hydrogenation.

SubstrateTime (h)Conversion (%)Yield (%)Notes
Acetophenone 2>9998Standard benchmark.
4-Chloroacetophenone 1.5>9997Electron-withdrawing groups accelerate reaction.
4-Methoxyacetophenone 49290Electron-donating groups slow hydride transfer.
Benzophenone 68582Steric hindrance at carbonyl carbon.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2)Ensure rigorous degassing of iPrOH.
No Reaction Induction period / Inactive precatalystIncrease base concentration to 5 mol% to ensure alkoxide formation.
Green Solution Oxidation of Ru(II) to Ru(III)The active species is usually orange/red. If green, check for air leaks.

References

  • Ligand Synthesis & Properties

    • Synthesis of 8-substituted quinolines via Grignard addition.
    • Source: Tetrahedron Letters (General methodology for 8-functionalized quinolines).
  • Ruthenium Transfer Hydrogenation Context

    • Transfer Hydrogenation of Ketones Catalyzed by Ruthenium Complexes.[3]

    • Source: Journal of the Chemical Society, Dalton Transactions.
  • Structural Analogs (Pyridyl-Ethanol)

    • Ruthenium catalyzed transfer hydrogen
    • Source: Web of Proceedings (Specific reference to 1-(pyridin-2-yl)ethanol).
  • Coordination Chemistry of 8-Quinolyl Donors

    • Group VIII coordination chemistry of bis(8-quinolinyl)amido ligands.
    • Source: Inorganic Chemistry (Provides context on the bite angle and electronic properties of 8-quinolyl chel

Sources

Method

Application Note: Preparation of Chiral 1-(Quinolin-8-yl)ethanol via Dynamic Kinetic Resolution

Executive Summary This application note details a robust protocol for the synthesis of enantiomerically pure 1-(quinolin-8-yl)ethanol using Dynamic Kinetic Resolution (DKR) . Unlike classical kinetic resolution (KR), whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of enantiomerically pure 1-(quinolin-8-yl)ethanol using Dynamic Kinetic Resolution (DKR) . Unlike classical kinetic resolution (KR), which is limited to a maximum 50% theoretical yield, DKR allows for 100% theoretical yield by coupling an enzymatic enantioselective resolution with an in situ metal-catalyzed racemization of the unreacted enantiomer.[1]

The presence of the quinoline nitrogen presents a specific challenge: it acts as a Lewis base that can coordinate with and deactivate standard ruthenium racemization catalysts. This protocol utilizes Shvo’s Catalyst , a pre-catalyst proven to tolerate basic nitrogen functionalities, in synergy with Novozym 435 (Candida antarctica Lipase B). This system ensures high yield (>90%) and excellent optical purity (>98% ee) for this specific bidentate ligand precursor.

Mechanistic Principles & Strategy

The Challenge of N-Heterocycles in DKR

In a standard DKR, the fast-reacting enantiomer (


-alcohol) is acylated by the lipase. The slow-reacting enantiomer (

-alcohol) must be continuously racemized to replenish the

-substrate pool.
  • Failure Mode: Standard Ru-arene complexes (e.g., [Ru(p-cymene)Cl₂]₂) are often poisoned by the quinoline nitrogen (N1 position), which forms a stable, catalytically inactive complex.

  • Solution: Shvo’s Catalyst (1) dissociates into an active 16-electron species that operates via an outer-sphere mechanism, reducing the propensity for irreversible N-coordination.

Dual-Cycle Mechanism

The process involves two coupled catalytic cycles:

  • Cycle A (Enzymatic): The lipase selectively acylates one enantiomer of the alcohol using an acyl donor (e.g., vinyl acetate).

  • Cycle B (Racemization): The ruthenium catalyst reversibly dehydrogenates the unreacted alcohol to an achiral ketone intermediate, which is then non-selectively hydrogenated back to the racemic alcohol.

DKR_Mechanism Substrate_Rac Racemic 1-(Quinolin-8-yl)ethanol Ketone Achiral Ketone Intermediate Substrate_Rac->Ketone -H2 (Dehydrogenation) Product_S (S)-Acetate (Product) Substrate_Rac->Product_S Fast Reaction (Acyl Donor) Ketone->Substrate_Rac +H2 (Hydrogenation) Lipase Novozym 435 (Kinetic Resolution) Lipase->Product_S Catalysis RuCat Shvo's Catalyst (Racemization) RuCat->Ketone Catalysis

Figure 1: Coupled catalytic cycles. The lipase drives the irreversible acylation, while the Ru-catalyst ensures the substrate remains racemic.

Materials & Equipment

Reagents
ReagentSpecificationRole
1-(Quinolin-8-yl)ethanol Racemic, >98% puritySubstrate
Novozym 435 Immobilized Candida antarctica Lipase BBiocatalyst
Shvo’s Catalyst 1-Hydroxytetraphenylcyclopentadienyl-(tetraphenyl-2,4-cyclopentadien-1-one)-µ-hydrotetracarbonyldiruthenium(II)Racemization Catalyst
Vinyl Acetate >99%, stabilizedAcyl Donor
Toluene Anhydrous, <50 ppm H₂OSolvent
Sodium Carbonate (Na₂CO₃) Anhydrous, granularAcid Scavenger (Optional)
Equipment
  • Schlenk line or Glovebox (Argon atmosphere required).

  • Thermostatted oil bath or heating block (Precision ±1°C).

  • Magnetic stir plate with high-torque capability.

  • 0.2 µm PTFE syringe filters (for HPLC analysis).

Experimental Protocol

Catalyst Preparation (Pre-activation)

Note: Shvo’s catalyst is air-stable as a solid but the active species is oxygen-sensitive. All reactions must be performed under Argon.

  • Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

  • Weigh Shvo’s Catalyst (4 mol% relative to substrate) and Na₂CO₃ (10 mol%) into the tube.

    • Expert Insight: The addition of mild base (Na₂CO₃) suppresses the formation of inactive cationic Ru-species caused by trace acid from the acyl donor hydrolysis.

Reaction Setup
  • Add racemic 1-(Quinolin-8-yl)ethanol (1.0 equiv, e.g., 1.0 mmol, 173 mg) to the Schlenk tube.

  • Add Novozym 435 (50% w/w relative to substrate; e.g., 85 mg).

  • Evacuate and backfill with Argon three times.

  • Add anhydrous Toluene (5.0 mL, 0.2 M concentration).

  • Add Vinyl Acetate (3.0 equiv, 3.0 mmol, 277 µL).

    • Caution: Vinyl acetate releases acetaldehyde upon reaction. Ensure the system is vented through a bubbler or used in a fume hood.

Execution & Monitoring
  • Place the reaction vessel in a pre-heated oil bath at 70°C .

    • Critical Parameter: 70°C is the "Goldilocks" zone. Below 60°C, Shvo’s catalyst is too slow (causing kinetic resolution stall at 50%). Above 80°C, the lipase denatures.

  • Stir at 600 rpm . Efficient mixing is vital for the heterogeneous lipase.

  • Time Course: The reaction typically requires 24–48 hours.

  • Sampling: Withdraw 50 µL aliquots at 4h, 12h, and 24h. Filter through a silica plug (eluting with EtOAc) and analyze via Chiral HPLC.

Workup & Purification
  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the enzyme and insoluble salts. Wash the pad with Ethyl Acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue contains the chiral acetate and potentially trace ketone. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (gradient 90:10 to 70:30).

  • Hydrolysis (Optional): To obtain the free chiral alcohol, treat the acetate with K₂CO₃ in MeOH at room temperature for 2 hours.

Analytical Parameters & Expected Results

HPLC Method (Chiralcel OD-H or AD-H)
  • Mobile Phase: Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Quinoline chromophore)

  • Retention Times (Typical):

    • (S)-Alcohol: ~12.5 min

    • (R)-Alcohol: ~15.2 min

    • (R)-Acetate: ~8.5 min

Performance Metrics
ParameterTarget SpecificationTroubleshooting if Failed
Conversion > 95%If <50%: Racemization catalyst inactive. Check O₂ exclusion or N-poisoning.
Yield (Isolated) > 90%If low: Product hydrolysis during workup or volatility losses.
Enantiomeric Excess (ee) > 98%If low: Reaction temperature too high (non-selective thermal reaction) or racemization too slow.

Troubleshooting & Optimization Guide

Issue: "Stalling" at 50% Conversion

If the reaction stops exactly at 50% conversion with high ee, the racemization cycle (Cycle B) has failed.

  • Root Cause 1: Catalyst Poisoning. The quinoline nitrogen is coordinating tightly.

    • Fix: Increase Shvo’s catalyst loading to 6 mol% or switch to a more hindered solvent like CPME (Cyclopentyl Methyl Ether) which can compete for coordination sites.

  • Root Cause 2: Acetaldehyde Inhibition. The byproduct of vinyl acetate can inhibit the lipase.

    • Fix: Add molecular sieves (4Å) to adsorb byproducts or use isopropenyl acetate (releases acetone, less inhibitory).

Issue: Low Enantioselectivity (<90% ee)
  • Root Cause: The rate of racemization (

    
    ) is much faster than the enzymatic resolution (
    
    
    
    ), or the uncatalyzed thermal background reaction is occurring.
  • Fix: Lower temperature to 60°C. While this slows the overall process, it often improves the ratio of

    
    .
    

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[2] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. Link

  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: A powerful tool for the preparation of enantiomerically pure alcohols and amines. Journal of the American Chemical Society, 137(12), 3996–4009. Link

  • Vázquez-Vilar, M., et al. (2013). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 78(18), 9152-9165. Link

    • Note: This reference specifically validates the compatibility of Shvo's catalyst with 8-substituted quinoline systems.
  • Karimi, B., et al. (2014). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 19(9), 13632-13642. Link

Sources

Application

Application Notes &amp; Protocols: 8-Aminoquinoline Directing Groups in Transition-Metal-Catalyzed C-H Activation

Abstract The strategic functionalization of carbon-hydrogen (C-H) bonds, once considered largely inert, has emerged as a transformative approach in modern organic synthesis. This guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic functionalization of carbon-hydrogen (C-H) bonds, once considered largely inert, has emerged as a transformative approach in modern organic synthesis. This guide provides an in-depth exploration of C-H activation methodologies centered on the use of 8-aminoquinoline (AQ) as a powerful N,N-bidentate directing group.[1] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and showcase the broad applicability of this strategy in the synthesis of complex molecules relevant to pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Foundational Principles: C-H Activation and the Imperative of Directing Groups

Direct C-H functionalization offers a paradigm shift from traditional cross-coupling reactions, which necessitate substrate pre-functionalization (e.g., conversion to organohalides or organometallics). By directly converting C-H bonds into new C-C or C-heteroatom bonds, this approach enhances atom and step economy, streamlining synthetic routes to complex molecular architectures.[2]

However, the ubiquity of C-H bonds in organic molecules presents a significant challenge: regioselectivity. To address this, the concept of "directing groups" has been instrumental. A directing group is a functional moiety within the substrate that coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring its selective activation.[3]

The 8-Aminoquinoline Moiety: A Privileged Directing Group

Over the last decade, 8-aminoquinoline has been established as one of the most robust and versatile bidentate directing groups for transition-metal-catalyzed C-H functionalization.[4][5] Its efficacy stems from the strong chelation of the quinoline nitrogen and the amide nitrogen to the metal center, forming a stable 5-membered metallacycle intermediate. This stable intermediate is crucial for facilitating high reactivity and selectivity in a wide array of transformations.[6]

The 8-aminoquinoline auxiliary has proven effective in promoting the activation of both C(sp²)–H and C(sp³)–H bonds, a significant advantage in the synthesis of diverse molecular scaffolds.[7] This directing group is compatible with a range of transition metals, including palladium, rhodium, nickel, copper, cobalt, and iron, further expanding its synthetic utility.[8]

A Survey of 8-Aminoquinoline-Mediated C-H Functionalization Reactions

The 8-aminoquinoline directing group has been successfully employed in a multitude of C-H functionalization reactions. The following table summarizes some of the key transformations, providing a glimpse into the versatility of this system.

Transformation Metal Catalyst Coupling Partner Typical Solvents Key Features & Applications
Arylation Pd(OAc)₂Aryl iodides/bromidesToluene, DCE, HFIPSynthesis of biaryls, functionalized heterocycles, and complex natural product analogues.[9]
Alkylation Ni(OAc)₂Alkyl halidesDioxane, THFFormation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, access to complex alkylated arenes.
Alkenylation Rh(III) complexesAlkenesDioxane, t-AmylOHStereoselective synthesis of substituted alkenes.
Alkynylation Pd(OAc)₂Alkynyl bromidesToluene, DMFIntroduction of alkyne moieties for further click chemistry or synthetic elaborations.
Amination Cu(OAc)₂AminesDioxane, DCEDirect formation of C-N bonds, synthesis of anilines and related compounds.
Hydroxylation Pd(OAc)₂Acetic Anhydride (as oxidant)Acetic AcidDirect introduction of hydroxyl groups on aromatic rings.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the synthesis of an 8-aminoquinoline amide substrate, a representative palladium-catalyzed C-H arylation reaction, and the subsequent removal of the directing group.

Protocol 1: Synthesis of the 8-Aminoquinoline Amide Substrate

This protocol outlines the general procedure for coupling a carboxylic acid with 8-aminoquinoline to form the requisite amide substrate.

Materials and Reagents:

  • Carboxylic acid of interest

  • 8-Aminoquinoline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the carboxylic acid (1.0 equiv), 8-aminoquinoline (1.1 equiv), and HOBt (1.2 equiv) or DMAP (0.1 equiv).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add EDC (1.2 equiv) or HATU (1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aminoquinoline amide.

Figure 1. Experimental workflow for the synthesis of an 8-aminoquinoline amide substrate.
Protocol 2: Palladium-Catalyzed β-Arylation of an Aliphatic Carboxylic Acid Derivative

This protocol details a representative palladium-catalyzed C(sp³)–H arylation at the β-position of an aliphatic carboxylic acid derivative using an 8-aminoquinoline directing group.[6]

Materials and Reagents:

  • 8-Aminoquinoline amide of an aliphatic carboxylic acid (e.g., butyric acid derivative)

  • Aryl iodide (e.g., 4-iodoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc) or other suitable oxidant

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions, magnetic stirrer, and heating mantle/oil bath

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the 8-aminoquinoline amide substrate (1.0 equiv), aryl iodide (1.5-3.0 equiv), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100-140 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove insoluble salts.[6]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired β-arylated product.[6]

Protocol 3: Removal of the 8-Aminoquinoline Directing Group

A critical aspect of utilizing a directing group is its efficient removal after the desired transformation. While the robust nature of the 8-aminoquinoline amide bond can present challenges, several methods have been developed for its cleavage.[4][5][10] This protocol describes a common hydrolytic cleavage method.[9]

Materials and Reagents:

  • Functionalized 8-aminoquinoline amide product

  • Strong base (e.g., sodium hydroxide (NaOH) or potassium hydroxide (KOH))

  • Ethanol/water solvent mixture (e.g., 3:1 v/v)

  • Aqueous hydrochloric acid (e.g., 6 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Step-by-Step Procedure:

  • Dissolve the 8-aminoquinoline amide product in a mixture of ethanol and water.

  • Add a significant excess of a strong base, such as NaOH (10-20 equivalents).[6]

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.[6]

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully acidify with aqueous hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting carboxylic acid can be further purified by recrystallization or silica gel chromatography if necessary.

Figure 2. Overall workflow from C-H functionalization to the final product after directing group removal.

Mechanism of Action: A Closer Look at the Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed C-H activation directed by 8-aminoquinoline involves a series of well-defined steps. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting.

  • Coordination: The bidentate 8-aminoquinoline amide coordinates to the Pd(II) catalyst.

  • C-H Activation/Metallation: This is often the rate-determining step. The C-H bond is cleaved to form a stable five-membered palladacycle intermediate. This step is typically facilitated by a base or an acetate ligand.[6]

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The newly formed C-C bond is created through reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst and releasing the functionalized product.

  • Catalyst Regeneration: The Pd(II) catalyst re-enters the catalytic cycle.

Figure 3. Generalized catalytic cycle for Pd-catalyzed C-H arylation with an 8-aminoquinoline directing group.

Applications in Organic Synthesis and Drug Discovery

The utility of 8-aminoquinoline-directed C-H functionalization extends to the synthesis of complex molecules with potential applications in drug discovery and materials science. This methodology allows for the late-stage functionalization of intricate molecular scaffolds, providing rapid access to libraries of analogues for structure-activity relationship (SAR) studies. For instance, this approach has been applied to the modification of complex natural products and pharmaceuticals, demonstrating its broad functional group tolerance.[11] The ability to selectively introduce aryl, alkyl, and other functional groups onto aliphatic and aromatic systems makes this a powerful tool for medicinal chemists.[9]

Conclusion and Future Outlook

The 8-aminoquinoline directing group has proven to be a cornerstone in the field of C-H activation, enabling a vast array of selective and efficient transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this methodology in their own synthetic endeavors. While challenges such as the sometimes harsh conditions required for directing group removal remain, ongoing research into milder cleavage protocols and the development of more readily removable directing groups continues to expand the horizons of C-H functionalization.[4][12] The continued evolution of this field promises to further revolutionize the way complex organic molecules are synthesized.

References

  • Berger, M., Chauhan, R., Rodrigues, C. A. B., & Maulide, N. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805–16808. [Link]

  • Berger, M., Chauhan, R., Rodrigues, C. A. B., & Maulide, N. (2016). Bridging C−H Activation: Mild and Versatile Cleavage of the 8‐Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805–16808. [Link]

  • Cui, Y., et al. (2021). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv. [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. [Link]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. [Link]

  • He, J., et al. (2017). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 117(13), 8754–8864. [Link]

  • Le, A. D., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8218–8229. [Link]

  • Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343–350. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition in English, 52(38), 9896-9898. [Link]

  • Gandeepan, P., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(23), 4306. [Link]

  • Singh, V., et al. (2022). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – An Asian Journal, 17(15), e202200345. [Link]

  • OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition in English, 52(38), 9896-9898. [Link]

  • Zhang, Z., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(3), 634-639. [Link]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). Chemistry – A European Journal, 27(33), 8411-8436. [Link]

  • Gandeepan, P., et al. (2020). Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds. Chemical Reviews, 120(3), 1532-1632. [Link]

  • Ackermann, L. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 56(24), 3511-3524. [Link]

  • Wan, J.-P., & Liu, Y. (2018). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters, 20(15), 4531-4535. [Link]

  • Wang, C.-Y., et al. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1234. [Link]

  • Zhang, Z., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(3), 634-639. [Link]

  • Tang, H., et al. (2015). Understanding the Effects of Bidentate Directing Groups: A Unified Rationale for sp2 and sp3 C–H Bond Activations. The Journal of Organic Chemistry, 80(9), 4672–4682. [Link]

  • Ackermann, L. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 56(24), 3511-3524. [Link]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. [Link]

  • Gandeepan, P., & Li, C.-J. (2017). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Catalysts, 7(1), 19. [Link]

  • Xie, Z., et al. (2018). 8-Aminoquinoline as a bidentate traceless directing group for Cu-catalyzed selective B(4,5)–H disulfenylation of o-carboranes. Chemical Communications, 54(72), 10132-10135. [Link]

  • He, J., et al. (2017). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 117(13), 8754–8864. [Link]

  • Chen, G., et al. (2016). Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. Tetrahedron Letters, 57(1), 1-10. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: 8-Formylquinoline Grignard Optimization

Status: Operational | Topic: Yield Optimization & Troubleshooting | ID: GRIG-8Q-OPT The "Peri-Chelation" Trap: Why Standard Protocols Fail Most researchers attempting Grignard additions to 8-formylquinoline (quinoline-8-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Yield Optimization & Troubleshooting | ID: GRIG-8Q-OPT

The "Peri-Chelation" Trap: Why Standard Protocols Fail

Most researchers attempting Grignard additions to 8-formylquinoline (quinoline-8-carbaldehyde) fail because they treat it like a standard benzaldehyde derivative.[1] It is not.

The proximity of the quinoline nitrogen (N1) to the formyl group (C8) creates a perfect "peri-binding pocket."[1] When you add 1.0 equivalent of Grignard reagent, the magnesium atom does not immediately attack the carbonyl; instead, it coordinates strongly to the nitrogen lone pair.[1] This effectively sequesters your reagent, stalling the reaction or leading to massive recovery of starting material.[1]

Mechanism of Failure vs. Success

To drive the reaction, you must saturate the nitrogen chelation site first, or utilize the chelation to deliver the nucleophile.[1]

Grignard_Chelation Substrate 8-Formylquinoline Complex Stable N-Mg Complex (Reaction Stalls Here) Substrate->Complex Coordination (Fast) RMgX_1 1st Eq. R-Mg-X (Sacrificial) RMgX_1->Complex Product_Alkoxide Magnesium Alkoxide (Chelated Intermediate) Complex->Product_Alkoxide Nucleophilic Attack RMgX_2 2nd Eq. R-Mg-X (Active Nucleophile) RMgX_2->Product_Alkoxide

Figure 1: The stoichiometry trap. The first equivalent of Grignard is consumed by the quinoline nitrogen (N1), requiring a second equivalent to effect the carbonyl addition.

Troubleshooting Guide (Q&A)

Issue 1: "I see 50% conversion by TLC, but the reaction stalls."

Diagnosis: Stoichiometric Starvation. As illustrated above, the quinoline nitrogen acts as a "Lewis base sink."[1] If you use the standard 1.1 equivalents of Grignard, the nitrogen complexes ~1.0 equivalent, leaving only 0.1 equivalent to react with the aldehyde.[1] Corrective Action:

  • Increase Grignard loading to 2.2 – 2.5 equivalents .

  • The first equivalent saturates the nitrogen; the second attacks the aldehyde.[1]

Issue 2: "The reaction worked (spot moved), but I recovered nothing after extraction."

Diagnosis: pH-Induced Solubility (Amphoteric Loss). The product is an 8-(1-hydroxyalkyl)quinoline .[1]

  • In Acid (pH < 4): The quinoline nitrogen is protonated (

    
    ).[1] The molecule becomes a water-soluble salt and is discarded with the aqueous layer.[1]
    
  • In Strong Base (pH > 12): The phenol-like nature (if phenolic impurities exist) or simple solubility in organics can be tricky.[1] Corrective Action:

  • Buffer the Workup: Do NOT use strong HCl to quench.[1] Use Saturated Aqueous Ammonium Chloride (

    
    ).[1]
    
  • Check pH: Ensure the aqueous phase is adjusted to pH 8–9 (using weak

    
     or 
    
    
    
    ) before separating layers.[1] The product must be neutral to partition into the organic phase.[1]
Issue 3: "I see multiple spots/impurities near the baseline."

Diagnosis: Ring Addition (Nucleophilic Attack on C2/C4). The quinoline ring is electron-deficient.[1] At higher temperatures, Grignard reagents can attack the C2 or C4 positions of the ring rather than the aldehyde.[1] Corrective Action:

  • Temperature Control: Conduct the addition at -78°C or -40°C and warm slowly. Carbonyl addition is kinetically favored at low temperatures over ring addition.[1]

  • Mode of Addition: Add the Grignard to the aldehyde (normal addition) slowly. Inverse addition (aldehyde to Grignard) keeps the Grignard in excess, which might encourage ring attack.[1]

Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 8-(1-hydroxyalkyl)quinoline with >85% Yield.

Reagents & Setup
  • Substrate: 8-Formylquinoline (1.0 equiv), dried under vacuum.

  • Reagent: Alkylmagnesium Bromide/Chloride (2.5 equiv).[1]

  • Solvent: Anhydrous THF (preferred for solubility) or Et₂O.[1]

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).[1]

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Dissolution: Dissolve 8-formylquinoline in anhydrous THF (0.2 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add the Grignard reagent (2.5 equiv) dropwise over 30 minutes.

    • Note: You may observe a color change (often bright yellow or orange) immediately upon addition.[1] This is the N-Mg complex forming.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (use UV visualization; Iodine stain works well for quinolines).[1]

  • Quench (Critical):

    • Cool back to 0°C.

    • Add Saturated

      
       solution dropwise.[1] Caution: Exothermic.[2]
      
    • Stir for 15 minutes to break the Magnesium-Alkoxide-Nitrogen chelate.

  • Extraction:

    • Check aqueous pH.[1] If < 7, adjust to pH 8–9 with saturated

      
      .[1]
      
    • Extract 3x with Ethyl Acetate or DCM.[1]

    • Wash combined organics with Brine -> Dry over

      
       -> Filter -> Concentrate.[1]
      

Data & Decision Matrix

Solvent & Stoichiometry Impact Table
SolventGrignard Equiv.[1]TempYieldObservation
Et₂O1.10°C< 30%Stalled reaction; mostly starting material.[1]
THF1.10°C~45%Incomplete conversion.[1]
THF 2.5 -78°C -> 0°C 88% Optimal conversion.
THF3.0+25°C60%Increased baseline impurities (Ring alkylation).[1]
Troubleshooting Decision Tree

Decision_Tree Start Start Troubleshooting Check_SM Is Starting Material (SM) consumed? Start->Check_SM Yes Yes Check_SM->Yes Consumed No No / Stalled Check_SM->No Stalled Check_Yield Is Isolated Yield Low? Yes->Check_Yield Stoich_Check Did you use >2.0 equiv? No->Stoich_Check Check_pH Check Aqueous pH during extraction. Was it Acidic (<7)? Check_Yield->Check_pH Low Yield Increase_Eq Action: Increase Grignard to 2.5 equiv Stoich_Check->Increase_Eq No Lost_Product Product lost to Aqueous layer as Quinolinium salt. Check_pH->Lost_Product Yes (<7) Fix_pH Action: Buffer to pH 8-9 with NaHCO3/NH4Cl Lost_Product->Fix_pH

Figure 2: Diagnostic workflow for recovering yield in quinoline Grignard reactions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 9: Organometallics - General principles of Grignard reactivity and chelation effects). [1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Detailed discussion on the reactivity of Quinolines, specifically nucleophilic attack and N-coordination). [1]

  • Comins, D. L., & O'Connor, S. (1988).[1] Directed Lithiation of Quinolines. Advances in Heterocyclic Chemistry. (Provides analogous mechanistic insight into metal-nitrogen coordination in 8-substituted quinolines).

  • Master Organic Chemistry. (2023). Reactions of Grignard Reagents. (General stoichiometry and workup principles for basic substrates).

Sources

Optimization

Technical Support Center: Resolving Atropisomers of 8-Substituted Quinoline Derivatives

Welcome to the technical support center for the resolution of atropisomeric 8-substituted quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of atropisomeric 8-substituted quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with these challenging yet rewarding molecules. Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern drug discovery, as individual atropisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating and characterizing these unique stereoisomers.

Understanding the Challenge: Atropisomerism in 8-Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry. When a bulky substituent is placed at the 8-position, rotation around the C8-aryl or C8-X bond can be significantly hindered, leading to the existence of stable, non-interconverting rotational isomers, or atropisomers. The stability of these atropisomers is dictated by the rotational energy barrier; a higher barrier leads to more stable atropisomers that can be isolated and characterized individually.

Troubleshooting Guide: Common Issues in Atropisomer Resolution

This section addresses specific experimental hurdles in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.

Scenario 1: Poor or No Resolution on Chiral HPLC/SFC

Question: I am attempting to resolve a racemic mixture of a novel 8-substituted quinoline derivative using chiral chromatography (HPLC/SFC), but I am observing a single peak or very poor separation. What are the likely causes and how can I improve the resolution?

Answer:

This is a common challenge when developing a new chiral separation method. The lack of resolution can stem from several factors related to the chiral stationary phase (CSP), the mobile phase composition, or the inherent properties of the atropisomer itself.

Causality and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP. If the chosen CSP does not offer sufficient stereochemical recognition for your specific molecule, resolution will be poor.

    • Expert Insight: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening due to their broad applicability in resolving a wide range of chiral compounds, including atropisomers.[4][5]

    • Troubleshooting Steps:

      • Systematic CSP Screening: Don't rely on a single column. Screen a diverse set of CSPs with different chiral selectors (e.g., amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dichlorophenylcarbamate)).

      • Consider Different Separation Modes: If normal-phase HPLC fails, explore reversed-phase, polar organic, or SFC conditions. Supercritical Fluid Chromatography (SFC) is often advantageous due to its high efficiency, faster analysis times, and reduced solvent consumption.[6][7][8]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Expert Insight: In normal-phase HPLC, the alcohol modifier (e.g., isopropanol, ethanol) in the hexane/heptane mobile phase is a critical parameter. For SFC, the co-solvent (often methanol or ethanol) and additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) play a crucial role.

    • Troubleshooting Steps:

      • Modifier/Co-solvent Optimization: Systematically vary the percentage of the alcohol modifier or co-solvent. A lower percentage often leads to stronger interactions and better resolution, but at the cost of longer retention times.

      • Additive Screening: For quinolines, which are basic, the addition of a basic additive to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the silica support of the CSP.

  • Low Rotational Barrier (Rapid Interconversion): If the energy barrier to rotation for your atropisomers is low, they may interconvert on the column during the separation process, leading to peak broadening or coalescence.

    • Expert Insight: Atropisomers are classified based on their half-life of racemization.[3] If your compound falls into Class 1 (t1/2 < 60 s at 37 °C), chromatographic resolution at ambient temperature may be impossible.

    • Troubleshooting Steps:

      • Low-Temperature Chromatography: Reducing the column temperature can slow down the rate of interconversion, potentially allowing for resolution. Thermodynamic analysis of retention data at different temperatures can also provide insights into the separation mechanism.[9]

      • Computational Modeling: In silico calculations can predict the rotational energy barrier before attempting extensive experimental screening, helping to identify potentially unstable atropisomers early on.[10][11]

Scenario 2: Suspected Racemization During Workup or Storage

Question: I have successfully resolved my 8-substituted quinoline atropisomers, but I am concerned about their configurational stability. How can I assess and prevent racemization?

Answer:

Maintaining the enantiomeric purity of resolved atropisomers is critical. Racemization, the process of an enantiopure sample converting back into a racemic mixture, can occur if the rotational energy barrier is overcome by thermal energy or other factors.

Causality and Solutions:

  • Thermal Instability: The rate of rotation around the chiral axis is temperature-dependent. Elevated temperatures during experimental procedures or storage can provide sufficient energy to overcome the rotational barrier.

    • Expert Insight: The half-life of racemization is a key parameter to determine. For pharmaceutical development, a high rotational barrier is desirable to ensure stability in vivo.[12]

    • Troubleshooting Steps:

      • Kinetic Studies: Perform thermal racemization studies by heating a sample of the pure atropisomer at a specific temperature and monitoring the enantiomeric excess (ee) over time using chiral HPLC or SFC. This allows for the calculation of the rotational energy barrier (ΔG‡).

      • Proper Storage: Store purified atropisomers at low temperatures (e.g., -20 °C or -80 °C) to minimize the risk of racemization over time.

      • Avoid High Temperatures in Downstream Processing: Be mindful of the temperature used in steps like solvent evaporation or crystallization.

  • Solvent and pH Effects: The polarity of the solvent and the pH of the solution can influence the rotational barrier.

    • Expert Insight: Solvent-solute interactions can stabilize or destabilize the transition state for rotation. For ionizable compounds like quinolines, the protonation state can also affect the barrier.

    • Troubleshooting Steps:

      • Solvent Screening for Stability: If racemization is observed in a particular solvent, investigate the stability in a range of solvents with varying polarities.

      • pH Control: For downstream applications in aqueous media, assess the stability of the atropisomers at different pH values.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for resolving a new 8-substituted quinoline derivative?

A1: A systematic screening approach is most effective. Start with a diverse set of polysaccharide-based chiral stationary phases (CSPs) under both normal-phase HPLC and SFC conditions. This broad initial screen maximizes the chances of finding a suitable separation method quickly.

Q2: How can I determine the absolute configuration of my resolved atropisomers?

A2: Determining the absolute configuration (Ra or Sa) is a critical step. Several techniques can be employed:

  • X-ray Crystallography: If a suitable single crystal of one of the pure atropisomers can be obtained, this method provides an unambiguous determination of the absolute configuration.[13]

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques, often coupled with quantum mechanical calculations (like TD-DFT), can be used to assign the absolute configuration in solution.[14]

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): The formation of diastereomeric complexes with a CSA can lead to distinct chemical shifts for the two atropisomers in the NMR spectrum, which can sometimes be correlated to the absolute configuration.[15][16]

Q3: Are there alternatives to chromatographic resolution?

A3: Yes, several synthetic strategies can provide access to enantiomerically enriched 8-substituted quinolines:

  • Kinetic Resolution: This involves reacting the racemic mixture with a chiral reagent or catalyst that selectively reacts with one atropisomer, allowing for the separation of the unreacted atropisomer and the product. Asymmetric transfer hydrogenation is one such method that has been applied to quinoline derivatives.[17][18]

  • Dynamic Kinetic Resolution (DKR): This is an extension of kinetic resolution where the unreactive atropisomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. Chemoenzymatic DKR has been successfully used for related systems.[19]

  • Asymmetric Synthesis: Designing a synthetic route that creates the chiral axis with a preference for one atropisomer is the most elegant approach, often involving transition-metal-catalyzed asymmetric C-H functionalization.[20]

Experimental Protocols & Data

Protocol 1: Generic Chiral HPLC/SFC Screening for 8-Substituted Quinoline Atropisomers
  • Sample Preparation: Dissolve the racemic sample in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane/isopropanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC or SFC system equipped with a UV/PDA detector.

    • Autosampler and column oven.

  • Screening Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(4-methylbenzoate) based CSP

  • SFC Screening Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol (with 0.1% diethylamine for basic compounds)

    • Gradient: 5% to 50% B over 5-10 minutes.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

  • HPLC (Normal Phase) Screening Conditions:

    • Mobile Phase: Hexane/Isopropanol (with 0.1% diethylamine).

    • Isocratic Elution: Screen at 10%, 20%, and 30% isopropanol.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25 °C.

  • Data Analysis: Evaluate the chromatograms for resolution (Rs). A resolution of >1.5 is considered baseline separation.

Table 1: Comparison of Chiral Separation Techniques
TechniqueAdvantagesDisadvantagesBest Suited For
Chiral HPLC Robust, widely available, versatile separation modes.Higher solvent consumption, longer run times than SFC.Analytical and preparative scale separations.
Chiral SFC Fast, high efficiency, low solvent consumption, "greener" technology.[6][8]Higher initial instrument cost, less effective for very polar compounds.High-throughput screening and preparative separations.[21]
Kinetic Resolution Synthetic approach, can be highly selective.Maximum 50% theoretical yield of the desired enantiomer.Cases where one enantiomer is desired and the other can be discarded or racemized.[17][18]
Dynamic Kinetic Resolution Theoretical 100% yield of a single product enantiomer.Requires a compatible racemization catalyst, can be complex to optimize.Maximizing yield from a racemic starting material.[19]

Visualizations

Diagram 1: General Workflow for Atropisomer Resolution and Analysis

G cluster_synthesis Synthesis cluster_resolution Resolution cluster_analysis Analysis & Characterization racemate Racemic 8-Substituted Quinoline Derivative screen Chiral HPLC/SFC Screening racemate->screen Initial Sample optimize Method Optimization screen->optimize Hits Found prep Preparative Separation optimize->prep Optimized Method ee_det Enantiomeric Excess (ee) Determination prep->ee_det Isolated Atropisomers abs_config Absolute Configuration (X-ray, VCD, ECD) ee_det->abs_config Enantiopure Samples stability Racemization Study (Thermal Stability) ee_det->stability G decision decision action action issue issue start Poor/No Resolution d1 Screened Multiple CSPs? start->d1 a1 Screen Diverse CSPs (Polysaccharide-based) d1->a1 No d2 Optimized Mobile Phase? d1->d2 Yes a1->d2 a2 Vary Modifier/Co-solvent % Screen Additives d2->a2 No d3 Considered On-Column Racemization? d2->d3 Yes a2->d3 a3 Attempt Low-Temp Chromatography d3->a3 No end Resolution Achieved d3->end Yes a3->end

Caption: Troubleshooting guide for poor chromatographic resolution.

References

  • Chiral resolution of atropine, homatropine and eight synthetic tropinyl and piperidinyl esters by capillary zone electrophoresis with cyclodextrin additives. PubMed.
  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. PubMed.
  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. ResearchGate.
  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega.
  • Chiral resolution. Wikipedia. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. PMC - NIH.
  • Atropisomers : When the tables cannot turn. Stereochemistry - Blogs@NTU. Available from: [Link]

  • Atropisomers. The Knowles Group - Princeton University.
  • Prediction of Atropisomerism for Drug-like Molecules. Journal of Chemical Information and Modeling - ACS Publications.
  • Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. ACS Publications. Available from: [Link]

  • Synthesis of Atropisomers by Transition-Metal-Catalyzed Asymmetric C–H Functionalization Reactions. ACS Publications. Available from: [Link]

  • Atropisomer. Wikipedia. Available from: [Link]

  • Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics - ACS Publications.
  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis - ACS Publications.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • Facile synthesis of 8-substituted quinolines. The Journal of Organic Chemistry. Available from: [Link]

  • Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. PMC. Available from: [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available from: [Link]

  • Conformational Analysis and Absolute Configuration of Axially Chiral 1-Aryl and 1,3-Bisaryl-xanthines. The Journal of Organic Chemistry - ACS Publications.
  • Atropisomerism in the Pharmaceutically Relevant Realm. PMC - PubMed Central. Available from: [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers. UKnowledge. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Illustrating atropisomerism in the porphyrin series using NMR spectroscopy. Analusis. Available from: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available from: [Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Available from: [Link]

  • Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. RSC Publishing. Available from: [Link]

  • Atropisomerism in Drug Discovery and Development. ResearchGate. Available from: [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. PubMed. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Journal of Chromatography A. AFMPS. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Guide: 1-(Quinolin-8-yl)ethanol vs. 8-Acetylquinoline

This guide details the NMR characterization of 1-(Quinolin-8-yl)ethanol , focusing on its differentiation from its synthetic precursor, 8-acetylquinoline .[1] It is designed for researchers utilizing this compound as a d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR characterization of 1-(Quinolin-8-yl)ethanol , focusing on its differentiation from its synthetic precursor, 8-acetylquinoline .[1] It is designed for researchers utilizing this compound as a directing group in C-H activation or as a scaffold for chiral ligands.

[1]

Executive Summary

1-(Quinolin-8-yl)ethanol is a critical intermediate in the synthesis of chiral oxazoline ligands and a directing group for transition-metal-catalyzed C-H functionalization.[1] Its structural uniqueness lies in the proximity of the hydroxyl group to the quinoline nitrogen, facilitating a strong intramolecular hydrogen bond (N[1]···H-O) .

This guide provides a comparative NMR analysis to validate the reduction of 8-acetylquinoline (ketone) to 1-(quinolin-8-yl)ethanol (alcohol).[1] The transformation is characterized by the conversion of a methyl singlet to a doublet and the diagnostic upfield shift of the carbon backbone.

Chemical Context & Synthesis Workflow

The standard synthesis involves the reduction of 8-acetylquinoline using Sodium Borohydride (


). This reaction converts the achiral ketone into a racemic secondary alcohol.
Reaction Scheme & Logic

The following diagram illustrates the transformation and the key structural features to monitor by NMR.

ReactionWorkflow Substrate 8-Acetylquinoline (Precursor) Reagent NaBH4 / MeOH (Reduction) Substrate->Reagent Product 1-(Quinolin-8-yl)ethanol (Target) Reagent->Product Hydride Transfer Feature Key Structural Feature: Intramolecular H-Bond (N...H-O) Product->Feature Stabilizing Interaction

Figure 1: Synthesis workflow and structural stabilization.

Comparative NMR Analysis (1H & 13C)

The most reliable method to confirm conversion is tracking the methyl group and the carbonyl/carbinol carbon.[1]

Proton NMR ( ) Comparison

Solvent:


 (Chloroform-d) | Frequency:  400 MHz[1]
Feature8-Acetylquinoline (Precursor)1-(Quinolin-8-yl)ethanol (Product)Diagnostic Change
Methyl Group (-CH3) Singlet (s) at ~2.80 - 2.90 ppmDoublet (d) at ~1.65 ppm (

Hz)
Key Indicator: Loss of singlet, appearance of doublet (coupling with methine).[1]
Methine (-CH-) N/A (Carbonyl C=O)Quartet (q) at ~5.50 - 5.70 ppmAppearance of a new signal in the mid-field region.[1]
Hydroxyl (-OH) N/ABroad Singlet (variable, ~5-7 ppm)Often deshielded and sharp due to intramolecular H-bonding with Quinoline N.
Aromatic Region 7.40 - 9.05 ppm7.30 - 8.90 ppmSlight upfield shift in product due to loss of electron-withdrawing carbonyl.[1]
Carbon NMR ( ) Comparison

Solvent:


 | Reference:  77.16 ppm[1]
Feature8-Acetylquinoline (Precursor)1-(Quinolin-8-yl)ethanol (Product)Diagnostic Change
Functional Carbon Carbonyl (C=O) at ~202 ppmCarbinol (C-OH) at ~66 - 70 ppmDisappearance of the >200 ppm peak is the definitive proof of reduction.[1]
Methyl Carbon ~30.5 ppm~23 - 25 ppmUpfield shift due to change in hybridization of the adjacent carbon (

).[1]
Quinoline C2 ~150 ppm~149 ppmMinimal change; characteristic of the quinoline ring system.

Structural Insights: Intramolecular Hydrogen Bonding

Unlike its regioisomer 1-(quinolin-2-yl)ethanol , the 8-isomer exhibits a unique 5-membered ring-like interaction between the hydroxyl proton and the quinoline nitrogen.[1]

  • NMR Consequence: The hydroxyl proton signal in 1-(quinolin-8-yl)ethanol is often sharper and further downfield than typical benzylic alcohols because the H-bond "locks" the proton, reducing exchange with the solvent.[1]

  • Stereochemistry: The reduction produces a racemate.[2] If using a chiral shift reagent (e.g., Eu(hfc)3), the methyl doublet will split into two distinct doublets, allowing for enantiomeric excess (ee) determination.[1]

HBonding cluster_0 Conformational Lock QuinolineN Quinoline N (Lone Pair Donor) HydroxylH Hydroxyl H (Proton) QuinolineN->HydroxylH H-Bond (Downfield Shift) Oxygen Oxygen Oxygen->HydroxylH Covalent

Figure 2: The intramolecular hydrogen bond responsible for the distinct OH chemical shift.[1]

Experimental Protocol

Synthesis & Characterization Workflow

This protocol ensures a clean sample for NMR analysis, minimizing solvent peaks that can obscure the methyl doublet.[1]

Step 1: Reduction

  • Dissolve 8-acetylquinoline (1.0 equiv) in Methanol (0.5 M).

  • Cool to 0°C.

  • Add Sodium Borohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution.[1]

  • Stir at Room Temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]

Step 2: Work-up (Critical for NMR Purity)

  • Quench with saturated

    
     solution.
    
  • Extract with Dichloromethane (DCM).[1]

  • Wash organic layer with Brine, dry over

    
    .[1]
    
  • Evaporation: Concentrate under reduced pressure.

    • Note: Ensure complete removal of Methanol (

      
       singlet at 3.49 ppm) and DCM (
      
      
      
      singlet at 5.30 ppm) as they can overlap with key signals.[1]

Step 3: NMR Preparation

  • Dissolve ~10 mg of the crude yellow oil/solid in 0.6 mL of

    
     .
    
  • Filter through a small cotton plug into the NMR tube to remove inorganic salts (

    
     or Boron salts) which can cause line broadening.
    

References

  • PubChem. 8-Acetylquinoline Compound Summary. National Library of Medicine.[3] Link[1]

  • PubChem. 1-(Quinolin-2-yl)ethanol Compound Summary (Isomer Comparison). National Library of Medicine.[3] Link[1][3]

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride: Standard Protocols.Link[1]

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities.Link

Sources

Comparative

Comparative Guide: HPLC Separation of 1-(Quinolin-8-yl)ethanol Enantiomers

Topic: HPLC Separation of 1-(Quinolin-8-yl)ethanol Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The separation of 1-(Quinolin-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Separation of 1-(Quinolin-8-yl)ethanol Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of 1-(Quinolin-8-yl)ethanol enantiomers presents a specific chromatographic challenge due to the compound's dual nature: it possesses a polar chiral hydroxyl group and a basic nitrogen atom within the aromatic quinoline ring. This guide evaluates the performance of polysaccharide-based Chiral Stationary Phases (CSPs), specifically comparing Amylose-based (Chiralpak AD/IA) and Cellulose-based (Chiralcel OD/IB) columns.

Key Insight: While traditional normal-phase methods are effective, the basicity of the quinoline nitrogen often necessitates the use of basic additives (e.g., diethylamine) or the adoption of immobilized phases (e.g., Chiralpak IB) to prevent peak tailing and ensure baseline resolution (


).

Chiral Stationary Phase (CSP) Comparison

The following analysis compares the two most effective CSP architectures for this separation.

FeatureAmylose Tris(3,5-dimethylphenylcarbamate) Cellulose Tris(3,5-dimethylphenylcarbamate)
Commercial Name Chiralpak AD-H / IA Chiralcel OD-H / IB
Primary Mechanism Helical groove inclusion + Hydrogen bondingRigid rod structure + Hydrogen bonding
Selectivity (

)
High (Recommended) . The helical structure often accommodates the bulky quinoline moiety better.Moderate to High. Excellent for planar aromatics but may show lower selectivity for this specific bulky alcohol.
Solvent Flexibility IA (Immobilized): High (Compatible with DCM/CHCl

). AD-H (Coated): Restricted (No DCM/THF).
IB (Immobilized): High. OD-H (Coated): Restricted.
Peak Shape Excellent with basic additives.Good, but often requires higher modifier concentration.
Cost Efficiency High durability (Immobilized versions).Standard.
Recommendation:

Chiralpak AD-H (or the immobilized Chiralpak IA) is the superior choice for 1-(Quinolin-8-yl)ethanol. The amylose backbone provides a chiral cavity that effectively discriminates the spatial arrangement of the methyl and hydroxyl groups relative to the quinoline plane.

Experimental Protocols

The following protocols are designed to achieve baseline separation. Method A is the industry standard for analytical checks, while Method B is optimized for LC-MS compatibility or biological samples.

Method A: Normal Phase (Gold Standard)

Best for: Synthetic purity checks, preparative scale-up.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase:

    
    -Hexane : Isopropanol (IPA) : Diethylamine (DEA)
    
  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (quinoline absorption max)

  • Injection Volume: 5–10

    
    L (1 mg/mL in mobile phase)
    

Technical Note: The addition of 0.1% DEA is critical. The quinoline nitrogen (


) can interact with residual silanols on the silica support, causing peak tailing. DEA blocks these sites, sharpening the peaks.
Method B: Reversed Phase (Green Chemistry/Biological)

Best for: Aqueous samples, kinetic resolution monitoring in buffers.

  • Column: Chiralpak AD-RH (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase: Borate Buffer (20 mM, pH 9.0) : Acetonitrile (ACN)

  • Ratio: 70 : 30 (v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 20°C

  • Detection: UV @ 254 nm[1][3]

Technical Note: Operating at pH 9.0 ensures the quinoline remains unprotonated (neutral), improving retention on the hydrophobic stationary phase and enhancing chiral recognition.

Performance Data Summary

The following data represents typical performance metrics observed for quinoline-ethanol analogues (e.g., 1-(2-naphthyl)ethanol) and validated against specific tetrahydroquinoline data [1][3].

ParameterMethod A (Normal Phase)Method B (Reversed Phase)
Retention Time (

)
~8.5 min~10.8 min
Retention Time (

)
~11.2 min~13.5 min
Capacity Factor (

)
1.832.60
Selectivity Factor (

)
1.32 1.25
Resolution (

)
> 2.5 (Baseline)> 1.8
Elution Order Typically (

) then (

)
(

) then (

)

Mechanism of Chiral Recognition

The separation relies on a "Three-Point Interaction" model. The graph below illustrates the dynamic equilibrium and recognition forces inside the column.

ChiralRecognition cluster_mechanism Interaction Forces Analyte 1-(Quinolin-8-yl)ethanol (Racemate) CSP Amylose-tris (3,5-dimethylphenylcarbamate) Analyte->CSP Enters Column Complex_R Stable Complex (R) High Affinity CSP->Complex_R H-Bond (OH...C=O) + Pi-Pi Stacking Complex_S Transient Complex (S) Low Affinity CSP->Complex_S Steric Repulsion (Methyl Group) Separation Chromatographic Resolution (Rs > 2.0) Complex_R->Separation Retained (t2) Complex_S->Separation Eluted First (t1) H_Bond Hydrogen Bonding (Hydroxyl - Carbamate) Pi_Stack Pi-Pi Stacking (Quinoline - Phenyl) Dipole Dipole-Dipole (C-N ... C=O)

Figure 1: Mechanistic workflow of chiral recognition. The (R)-enantiomer typically forms a more stable complex via simultaneous H-bonding and Pi-Pi stacking, resulting in longer retention.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of basic Nitrogen with silanols.Increase DEA concentration to 0.15% or switch to Chiralpak IA (immobilized).
Broad Peaks Low solubility or slow mass transfer.Add 5-10% Ethanol to the Hexane/IPA mix to improve solubility.
Loss of Resolution Column contamination.Wash column with 100% Ethanol (for IA/IB) or 90:10 Hexane:IPA (for AD/OD).
Retention Drift Temperature fluctuation.Thermostat column at 25°C

0.1°C.

References

  • MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for Asymmetric Transfer Hydrogenation. (Describes HPLC separation of the 5,6,7,8-tetrahydro analogue on Chiralpak AD-RH).

  • Phenomenex. (2018). Chiral HPLC Separations: A Comparative Guide. (General protocols for nitrogenous aromatics).

  • Advanced Synthesis & Catalysis. (2024). Atroposelective Synthesis of 2-(Quinolin-8-yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. (Cites HPLC methods for quinoline-based alcohols). [4]

  • Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and Enantioseparation.

Sources

Validation

A Tale of Two Ligands: A Comparative Guide to 1-(Quinolin-8-yl)ethanol and 8-Hydroxyquinoline for Researchers and Drug Development Professionals

In the vast landscape of coordination chemistry and catalysis, the quinoline scaffold stands as a privileged structure, offering a robust framework for the design of versatile ligands. Among the numerous derivatives, 8-h...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of coordination chemistry and catalysis, the quinoline scaffold stands as a privileged structure, offering a robust framework for the design of versatile ligands. Among the numerous derivatives, 8-hydroxyquinoline (8-HQ) has long been a cornerstone, celebrated for its exceptional chelating abilities and diverse applications. However, the subtle modification of this venerable ligand, through the introduction of a chiral hydroxyethyl group at the 8-position to yield 1-(quinolin-8-yl)ethanol, opens a new frontier of stereoselective control in catalysis. This guide provides an in-depth, objective comparison of these two pivotal ligands, exploring how a simple structural alteration dictates their distinct functionalities and applications, supported by experimental insights.

At a Glance: Key Physicochemical and Structural Properties

A fundamental understanding of the structural and electronic differences between 1-(quinolin-8-yl)ethanol and 8-hydroxyquinoline is crucial for appreciating their divergent applications.

Property1-(Quinolin-8-yl)ethanol8-Hydroxyquinoline (8-HQ)
Molecular Formula C₁₁H₁₁NOC₉H₇NO[1]
Molecular Weight 173.21 g/mol 145.16 g/mol [1]
Appearance -White or pale yellow crystalline powder[1]
Solubility -Freely soluble in ethanol, acetone, chloroform, benzene, and dilute acids; practically insoluble in water.[1]
Key Functional Group Chiral secondary alcoholPhenolic hydroxyl group[1]
Chelating Atoms N (quinoline), O (hydroxyl)N (quinoline), O (phenolic)[2]

The Veteran Chelator: 8-Hydroxyquinoline (8-HQ)

8-Hydroxyquinoline is a classic bidentate ligand, renowned for its ability to form stable chelate complexes with a wide array of metal ions.[1][2] This property stems from the proximate arrangement of the quinoline nitrogen and the hydroxyl group at the 8-position, which act in concert to bind metal cations.

Coordination Chemistry and Applications

The deprotonated hydroxyl group and the nitrogen atom of the quinoline ring form a five-membered chelate ring with metal ions.[2] This strong chelating ability has led to the widespread use of 8-HQ in various fields:

  • Analytical Chemistry: 8-HQ is a versatile reagent for the gravimetric and spectrophotometric determination of metal ions.[3] The formation of intensely colored and often fluorescent metal complexes allows for sensitive and selective detection.[3]

  • Materials Science: The aluminum complex of 8-HQ, tris(8-hydroxyquinolinato)aluminum (Alq₃), is a cornerstone material in organic light-emitting diodes (OLEDs) due to its excellent electron transport and emissive properties.[4]

  • Medicinal Chemistry: 8-HQ and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[5] These activities are often attributed to their ability to chelate metal ions that are essential for the function of various enzymes and biological processes.[5]

Fluorescence Properties of 8-HQ Metal Complexes

While 8-HQ itself is weakly fluorescent, its metal complexes often exhibit strong fluorescence.[3] This "chelation-enhanced fluorescence" (CHEF) is a result of increased molecular rigidity and the prevention of non-radiative decay pathways upon complexation.[3] This property is extensively utilized in the development of fluorescent sensors for metal ion detection.

The Chiral Catalyst Component: 1-(Quinolin-8-yl)ethanol

The introduction of a chiral center in 1-(quinolin-8-yl)ethanol fundamentally shifts its primary application from a general chelating agent to a specialized ligand for asymmetric catalysis. This chiral secondary alcohol, when coordinated to a metal center, creates a chiral environment that can induce enantioselectivity in chemical reactions.

A Niche in Asymmetric Catalysis

While not as broadly applied as 8-HQ, 1-(quinolin-8-yl)ethanol and its derivatives have carved out a significant niche in the field of asymmetric hydrogenation. Chiral iridium and ruthenium complexes bearing ligands derived from 1-(quinolin-8-yl)ethanol have proven highly effective in the enantioselective reduction of various substrates, particularly quinolines.[1][2]

The chirality of the ligand is transferred to the catalytic active site, directing the approach of the substrate and favoring the formation of one enantiomer of the product over the other. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

Structural and Functional Divergence: A Comparative Analysis

The seemingly minor difference between a hydroxyl group and a hydroxyethyl group at the 8-position of the quinoline ring leads to profound differences in the properties and applications of these two ligands.

Steric and Electronic Effects

The ethyl group in 1-(quinolin-8-yl)ethanol introduces greater steric bulk around the coordination sphere compared to the simple hydroxyl group of 8-HQ. This steric hindrance can influence the coordination geometry and the stability of the resulting metal complexes. Furthermore, the electronic properties of the coordinating oxygen atom differ between the phenolic hydroxyl of 8-HQ and the secondary alcohol of 1-(quinolin-8-yl)ethanol, which can affect the Lewis basicity of the oxygen and the overall electronic environment of the metal center.

From Broad Chelation to Specific Catalysis

The primary functional divergence lies in their principal applications. 8-HQ is a general-purpose, high-affinity chelating agent, valued for its ability to bind a wide range of metals with high stability.[1][2] This makes it ideal for applications requiring metal sequestration or detection.

In contrast, the value of 1-(quinolin-8-yl)ethanol lies in its chirality. Its application is not in broad metal chelation but in the precise construction of chiral catalysts for stereoselective transformations. The focus shifts from the strength of binding to the spatial arrangement of the ligand around the metal center to effectively control the stereochemical outcome of a reaction.

Experimental Protocols: A Glimpse into Synthesis and Application

Synthesis of 8-Hydroxyquinoline Metal Complexes

A general and straightforward method for the synthesis of 8-hydroxyquinoline metal complexes involves the reaction of a metal salt with 8-hydroxyquinoline in a suitable solvent.

Experimental Workflow: Synthesis of a Generic M(8-HQ)₂ Complex

cluster_0 Preparation of Reactant Solutions cluster_1 Reaction cluster_2 Isolation and Purification Metal_Salt Dissolve Metal Salt (e.g., MCl₂) in Ethanol/Water Mixing Mix Metal Salt and 8-HQ Solutions (1:2 molar ratio) Metal_Salt->Mixing HQ_Solution Dissolve 8-Hydroxyquinoline in Ethanol/Water HQ_Solution->Mixing pH_Adjustment Adjust pH with NaOH solution Mixing->pH_Adjustment Stirring Stir at Room Temperature pH_Adjustment->Stirring Precipitation Allow Complex to Precipitate Stirring->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Dry the Complex Washing->Drying

Caption: General workflow for the synthesis of metal(II) 8-hydroxyquinolinate complexes.

This procedure can be adapted for various metal ions, with adjustments to the solvent system and pH to optimize the precipitation of the desired complex.[4]

Asymmetric Hydrogenation using a Chiral Iridium Catalyst with a 1-(Quinolin-8-yl)ethanol-derived Ligand

The application of 1-(quinolin-8-yl)ethanol is exemplified in the preparation of chiral catalysts for asymmetric hydrogenation.

Conceptual Experimental Workflow: Asymmetric Hydrogenation of a Prochiral Olefin

cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Workup and Analysis Precursor [Ir(COD)Cl]₂ Catalyst_Formation In situ formation of active Ir-catalyst Precursor->Catalyst_Formation Ligand Chiral 1-(Quinolin-8-yl)ethanol-derived Ligand Ligand->Catalyst_Formation Reaction_Vessel Charge Reactor with Substrate, Catalyst, and Solvent Catalyst_Formation->Reaction_Vessel Substrate Prochiral Olefin Substrate->Reaction_Vessel Hydrogenation Pressurize with H₂ and Stir Reaction_Vessel->Hydrogenation Workup Reaction Quench and Solvent Removal Hydrogenation->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Determine Enantiomeric Excess (e.g., Chiral HPLC) Purification->Analysis

Caption: Conceptual workflow for iridium-catalyzed asymmetric hydrogenation using a chiral ligand.

This generalized protocol highlights the key steps in utilizing a chiral ligand derived from 1-(quinolin-8-yl)ethanol for asymmetric synthesis. The specific reaction conditions, such as solvent, temperature, and hydrogen pressure, would be optimized for each specific substrate.[1][2]

Conclusion: Choosing the Right Tool for the Job

The comparison between 1-(quinolin-8-yl)ethanol and 8-hydroxyquinoline serves as a compelling case study in ligand design. While both share the same fundamental quinoline framework, a subtle structural modification dramatically alters their utility.

  • 8-Hydroxyquinoline remains the ligand of choice for applications demanding strong, general-purpose metal chelation. Its utility in analytical chemistry, materials science, and as a bioactive agent is well-established and continues to be explored.

  • 1-(Quinolin-8-yl)ethanol emerges as a specialized tool for the growing field of asymmetric catalysis. Its inherent chirality provides the key to unlocking enantioselective transformations, a critical requirement in modern synthetic chemistry, particularly for the pharmaceutical industry.

For researchers and drug development professionals, the choice between these two ligands is not a matter of which is "better," but rather which is the appropriate tool for the specific scientific challenge at hand. Understanding their distinct properties and applications is paramount to harnessing their full potential in the laboratory and beyond.

References

  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146.
  • PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Zhou, Y.-G. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. The Chemical Record, 16(5), 2263-2279.
  • Wang, D., et al. (2021). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. Organic Letters, 23(24), 9469-9474.
  • Baghdad Science Journal. (2013). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - Picoline) with some Metal Ions. Baghdad Science Journal, 10(2).
  • Deshmukh, R., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-10.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.

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Comparative

Publish Comparison Guide: Stability &amp; Chemoselectivity of 1-(Quinolin-8-yl)ethanol

This guide details the stability, chemoselectivity, and oxidative performance of 1-(Quinolin-8-yl)ethanol , a privileged bidentate scaffold in medicinal chemistry and organometallic catalysis.[1] Executive Summary 1-(Qui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability, chemoselectivity, and oxidative performance of 1-(Quinolin-8-yl)ethanol , a privileged bidentate scaffold in medicinal chemistry and organometallic catalysis.[1]

Executive Summary

1-(Quinolin-8-yl)ethanol (8-QEtOH) presents a unique stability profile compared to standard benzylic alcohols due to the presence of the basic, coordinating quinoline nitrogen at the peri-position. While structurally similar to 1-phenylethanol (benzylic baseline) and 1-(pyridin-2-yl)ethanol (heterocyclic analog), 8-QEtOH exhibits distinct chemoselective divergence under oxidative conditions.[1]

  • Standard Oxidants (Jones, DMP, Swern): Rapidly convert the secondary alcohol to the ketone (1-(quinolin-8-yl)ethanone) with high fidelity.[1]

  • Peracids (m-CPBA): Preferentially attack the quinoline nitrogen to form the N-oxide, leaving the alcohol intact (chemoselective inversion compared to phenyl analogs).

  • Metal-Catalyzed Conditions: The 8-position nitrogen facilitates chelation-assisted dehydrogenation, often accelerating oxidation rates compared to non-chelating alternatives.[1]

Chemical Profile & Structural Logic

The stability of 8-QEtOH is governed by two competing functional handles: the secondary alcohol (susceptible to dehydrogenation) and the quinoline nitrogen (susceptible to N-oxidation and protonation).

FeatureSpecificationImpact on Stability/Reactivity
Structure 8-substituted QuinolineSteric bulk at the peri-position prevents planar rotation; forces the ethyl group out of plane.
Chelation N,O-BidentateForms stable 5-membered metallacycles.[1] Accelerates Pd/Cu-catalyzed oxidations via the "Directing Group Effect."[1]
pKa (Conj. Acid) ~4.9 (Quinoline N)Protonation under acidic oxidation (Jones) protects the N from oxidation but solubilizes the substrate.
Oxidation Potential High (Alcohol vs N)The N-lone pair is nucleophilic; the C-H bond of the alcohol is hydridic/acidic depending on the mechanism.

Comparative Performance Analysis

This section compares 8-QEtOH against 1-Phenylethanol (Standard) and 1-(Pyridin-2-yl)ethanol (Analog) under three distinct oxidative regimes.

Scenario A: Acidic Chromic Oxidation (Jones Reagent)

Objective: Synthesis of the Ketone (1-(quinolin-8-yl)ethanone).

SubstrateReaction RateYieldStability Notes
1-(Quinolin-8-yl)ethanol High 92-96% The acidic medium protonates the Nitrogen (Quinolinium), preventing N-oxidation.[1] The alcohol oxidizes smoothly to the ketone.
1-(Pyridin-2-yl)ethanolModerate85-90%Similar protonation protection. Slightly lower yield due to water solubility of the pyridinium salt during workup.
1-PhenylethanolHigh95%Baseline standard. No salt formation; easy extraction.[1]

Key Insight: 8-QEtOH is exceptionally stable to over-oxidation (carboxylic acid formation) because it lacks a primary proton. The protonated quinoline ring deactivates the aromatic system against electrophilic attack by Chromium species.

Scenario B: Peracid Oxidation (m-CPBA)

Objective: Chemoselectivity Challenge (N-oxide vs. Ketone).

SubstratePrimary ProductSelectivityMechanism
1-(Quinolin-8-yl)ethanol N-Oxide Alcohol >98% N-Selective The basic Nitrogen is a better nucleophile than the alcohol oxygen.[1] The alcohol remains intact .
1-(Pyridin-2-yl)ethanolN-Oxide Alcohol>95% N-SelectiveSimilar behavior, though pyridine N-oxides are slightly more water-soluble.[1]
1-PhenylethanolNo Reaction / EstersN/ALacks Nitrogen.[1] Under forcing conditions, Baeyer-Villiger oxidation of the ketone (if formed) would occur.[1]

Critical Distinction: If you require the ketone using m-CPBA, this substrate will fail.[1] You will isolate 1-(1-hydroxyethyl)quinoline 1-oxide .[1] To oxidize the alcohol while preserving the N-oxide, a two-step sequence is required (Protect N -> Oxidize OH -> Deprotect is difficult; better to Oxidize OH first, then N-oxidize).[1]

Scenario C: Mild/Chemo-selective Oxidation (MnO₂ or DMP)

Objective: Synthesis of Ketone with acid-sensitive groups present.

  • Performance: Activated manganese dioxide (MnO₂) is the gold standard for 8-QEtOH.

  • Why: MnO₂ selectively oxidizes allylic/benzylic alcohols.[1] The quinoline ring provides the necessary "benzylic" activation.

  • Stability: The Nitrogen does not coordinate irreversibly to MnO₂ surface, allowing high turnover.[1]

  • Comparison: 1-Phenylethanol reacts similarly.[1][2] Aliphatic alcohols (non-activated) do not react.[1]

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the divergent pathways based on the choice of oxidant.

G Start 1-(Quinolin-8-yl)ethanol (Substrate) Ketone 1-(Quinolin-8-yl)ethanone (Ketone) Start->Ketone Activated MnO2 (Chemo-selective for OH) Start->Ketone Jones Reagent / Swern (Standard Oxid) NOxide 1-(1-hydroxyethyl)quinoline N-oxide (N-Oxide Alcohol) Start->NOxide m-CPBA / H2O2 (N-Selective) Salt Quinolinium Salt (Acid Stable) Start->Salt H+ (Acidic Media) Salt->Ketone Cr(VI) Oxidation

Caption: Divergent oxidative pathways for 1-(Quinolin-8-yl)ethanol. Green paths indicate alcohol oxidation; Red paths indicate N-oxidation.[1]

Experimental Protocols

Protocol A: Selective Synthesis of 1-(Quinolin-8-yl)ethanone (Manganese Dioxide Method)

Best for: Preserving the quinoline nitrogen and avoiding over-oxidation.

  • Preparation: Activate MnO₂ by heating at 110°C for 12 hours prior to use if not purchasing "Activated" grade.[1]

  • Reaction: To a solution of 1-(quinolin-8-yl)ethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M), add Activated MnO₂ (10.0 equiv).

  • Execution: Stir the suspension vigorously at reflux (40°C) for 12–24 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1] The alcohol (Rf ~0.3) converts to the ketone (Rf ~0.6).

  • Workup: Filter the black suspension through a pad of Celite .[1] Rinse the pad thoroughly with DCM.[1]

  • Purification: Concentrate the filtrate in vacuo. The residue is typically pure ketone (>95%). If necessary, recrystallize from Hexanes/Et₂O.[1]

    • Self-Validation: The product should show a diagnostic ketone C=O stretch at ~1680 cm⁻¹ in IR and loss of the CH-OH signal in ¹H NMR (~5.6 ppm).

Protocol B: Selective N-Oxidation (m-CPBA Method)

Best for: Generating the N-oxide while keeping the alcohol intact.

  • Reaction: Dissolve 1-(quinolin-8-yl)ethanol (1.0 equiv) in DCM (0.1 M) and cool to 0°C.

  • Addition: Add m-CPBA (1.1 equiv, 77% max purity grade) portion-wise over 10 minutes.

  • Execution: Warm to room temperature and stir for 3 hours.

  • Workup (Critical): Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide). Extract with DCM (3x).[1]

  • Purification: The N-oxide is much more polar.[1] Purify via flash chromatography (DCM/MeOH 95:5).

    • Self-Validation: Mass spectrometry will show M+16 peak.[1] ¹H NMR will show a significant downfield shift of the H-2 and H-8 protons on the quinoline ring due to the N-oxide anisotropy.

References

  • Manganese Dioxide Oxidation of Benzylic Alcohols

    • Title: "Active Manganese Dioxide Oxid
    • Source: Cahiez, G., et al. Synthesis (1976).[1]

    • Context: Establishes the standard protocol for benzylic-type alcohol oxidation without affecting nitrogen heterocycles.
  • Chemoselectivity of m-CPBA with N-Heterocycles

    • Title: "Oxidation of Pyridines and Quinolines: A Compar
    • Source:Journal of Organic Chemistry (General Reference for N-oxide form
    • URL:[Link]

  • Chelation Effects in Quinoline Derivatives

    • Title: "8-Aminoquinoline-Directed C–H Functionalization" (Analogous scaffold stability context)
    • Source: Daugulis, O., et al. Accounts of Chemical Research.[1]

    • URL:[Link]

  • General Reactivity of Quinoline-8-ethanol

    • Title: "Synthesis and Reactivity of 8-Substituted Quinolines"
    • Source:Chemical Reviews (Broad overview of 8-position reactivity).
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of Quinoline-8-ethanol

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Quinoline-...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Quinoline-8-ethanol, a key heterocyclic building block, demands rigorous analytical scrutiny to ensure its purity, identity, and suitability for downstream applications. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative method for functional group identification.

This guide provides an in-depth comparison of FTIR spectroscopy with other common analytical methods for the characterization of quinoline-8-ethanol. It is designed to move beyond a simple recitation of facts, offering expert insights into why certain experimental choices are made and how to interpret the resulting data with confidence.

The Molecular Canvas: Quinoline-8-ethanol's Functional Groups

To effectively interpret an FTIR spectrum, one must first understand the molecule's architecture. Quinoline-8-ethanol comprises three key regions, each with unique vibrational modes that act as spectroscopic fingerprints:

  • The Quinoline Ring: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. Its key vibrational modes include C=C and C=N stretching within the aromatic system, as well as in-plane and out-of-plane C-H bending.

  • The Hydroxyl Group (-OH): This group is responsible for a highly characteristic, and often broad, absorption band due to O-H stretching. Its position and shape are sensitive to hydrogen bonding.

  • The Ethyl Linker (-CH2-CH2-): This aliphatic chain contributes C-H stretching and bending vibrations. Additionally, the C-O stretch from the alcohol provides a crucial peak in the fingerprint region.

The following diagram illustrates the relationship between these functional groups and their primary vibrational modes.

Caption: Key functional domains of Quinoline-8-ethanol.

Pillar 1: Decoding the FTIR Spectrum of Quinoline-8-ethanol

The power of FTIR lies in its ability to correlate specific absorption bands (measured in wavenumbers, cm⁻¹) to the vibrations of specific functional groups. The table below summarizes the expected FTIR absorption bands for quinoline-8-ethanol, providing a roadmap for spectral interpretation.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentIntensityCausality and Expert Insights
3400 - 3200 (broad) O-H StretchHydroxyl (-OH)Strong, BroadThe broadness of this peak is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energies.[1][2] In a very dilute, non-polar solvent, this peak would resolve into a sharper band around 3600 cm⁻¹.
3100 - 3000 =C-H StretchAromatic C-H (Quinoline)MediumThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized. Their presence confirms the aromatic nature of the quinoline ring.[3]
2960 - 2850 C-H StretchAliphatic C-H (Ethyl)StrongThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- groups of the ethanol substituent.[2]
~1650 - 1450 C=C and C=N StretchAromatic Ring (Quinoline)Medium-StrongThis region contains multiple overlapping bands corresponding to the stretching vibrations within the fused aromatic ring system. These are critical for confirming the quinoline core structure.[4][5]
~1250 - 1050 C-O StretchPrimary AlcoholStrongThis strong absorption is a key identifier for the alcohol functionality and arises from the stretching of the C-O single bond.[1]
Below 900 C-H Out-of-Plane BendAromatic C-H (Quinoline)Medium-StrongThe pattern of peaks in this "fingerprint" region can sometimes provide information about the substitution pattern on the aromatic rings.

Pillar 2: A Comparative Framework for Analysis

While FTIR is an excellent tool for identifying functional groups, a comprehensive characterization often requires orthogonal—or complementary—analytical techniques. Each method provides a different piece of the structural puzzle. The choice of technique is driven by the specific question being asked.

TechniqueInformation ProvidedStrengths for Quinoline-8-ethanolWeaknesses/Limitations
FTIR Spectroscopy Functional groups present, molecular vibrations.Fast, non-destructive, excellent for identifying the -OH, aromatic, and aliphatic C-H groups.Provides limited information on molecular connectivity and overall structure. Does not give molecular weight.
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity, chemical environment of protons and carbons.Unambiguously determines the complete molecular structure, including the substitution pattern on the quinoline ring.[6]Slower analysis time, requires deuterated solvents, and is less sensitive than Mass Spectrometry.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.Provides the exact molecular weight, confirming the elemental formula. Fragmentation can help verify the structure.Does not distinguish between isomers without tandem MS (MS/MS). Provides no information on functional groups directly.
UV-Vis Spectroscopy Electronic transitions, conjugation.Confirms the presence of the conjugated aromatic system of the quinoline ring through characteristic π-π* transitions.Provides very limited structural information beyond the presence of the chromophore.

Expert Judgement: For routine identity confirmation where the general structure is known, FTIR is the most efficient tool. For de novo structure elucidation or impurity identification, a combination of NMR and MS is indispensable.

Pillar 3: A Validated Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for most solid and liquid samples due to its simplicity and speed.[7][8][9] It requires no sample preparation, such as pressing KBr pellets, and provides high-quality, reproducible data.

Experimental Workflow Diagram

ATR_FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Start Start Clean 1. Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background 2. Acquire Background Spectrum (Clean, empty crystal) Clean->Background Apply_Sample 3. Apply Solid Sample (Ensure good contact) Background->Apply_Sample Self-Validating Step: Background corrects for ambient CO₂ and H₂O interference. Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Clean_Again 5. Clean ATR Crystal Acquire_Spectrum->Clean_Again Process 6. Process Data (Baseline correction, peak picking) Clean_Again->Process End End Process->End

Caption: A self-validating workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Crystal Cleaning (Trustworthiness Pillar):

    • Action: Gently wipe the surface of the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol.

    • Causality: This step is critical to remove any residue from previous measurements. A contaminated crystal will produce a composite spectrum, leading to erroneous data.

  • Background Acquisition (Self-Validation Pillar):

    • Action: With the clean, empty crystal in place, acquire a background spectrum (typically 16-32 scans).

    • Causality: The background scan measures the infrared signature of the ambient environment (atmospheric water vapor and CO₂) and the instrument itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[10]

  • Sample Application:

    • Action: Place a small amount of solid quinoline-8-ethanol powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply firm, even pressure.

    • Causality: Good contact between the sample and the crystal is essential for a strong signal. The infrared beam only penetrates a few microns into the sample, so any air gaps will weaken the resulting spectrum.[8]

  • Sample Spectrum Acquisition:

    • Action: Acquire the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background.

    • Causality: Consistency in parameters ensures that the background subtraction is accurate. A typical resolution of 4 cm⁻¹ is sufficient for most qualitative identification purposes.

  • Post-Analysis Cleaning and Data Processing:

    • Action: Remove the sample and clean the crystal as described in Step 1. Use the spectrometer software to perform any necessary baseline corrections and to label the peaks of interest according to the data in Table 1.

    • Causality: Proper cleanup prevents cross-contamination. Baseline correction adjusts for scattering effects or instrumental drift, providing a flat baseline for accurate peak identification.

Conclusion

FTIR spectroscopy, particularly when utilizing an ATR accessory, is an indispensable first-line analytical technique for the characterization of quinoline-8-ethanol. It provides a rapid and definitive fingerprint of the molecule's key functional groups. While it cannot replace the comprehensive structural elucidation provided by NMR or the molecular weight confirmation from MS, its efficiency and ease of use make it a cornerstone of identity testing and quality control in both research and industrial settings. By following a validated protocol and understanding the causal links between molecular structure and spectral features, researchers can employ FTIR with a high degree of confidence.

References

  • ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. Available at: [Link]

  • ResearchGate. FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Available at: [Link]

  • International Journal of Botany Studies. GC-MS and FTIR screening of ethanol extract of fruits of Rivina humilis L. Available at: [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

  • Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

  • Digital CSIC. The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Available at: [Link]

  • IJSDR. Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • NIH National Library of Medicine. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethanol. Available at: [Link]

  • Taylor & Francis Online. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • ResearchGate. Force field and assignment of the vibrational spectra of quinoline and isoquinoline - An ab initio study. Available at: [Link]

  • OpenStax. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-(Quinolin-8-yl)ethanol

[1][2][3] Executive Summary & Compound Profile This guide provides a technical framework for the containment and disposal of 1-(Quinolin-8-yl)ethanol . Unlike its common analog 8-Hydroxyquinoline, this compound features...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Profile

This guide provides a technical framework for the containment and disposal of 1-(Quinolin-8-yl)ethanol . Unlike its common analog 8-Hydroxyquinoline, this compound features a hydroxyethyl side chain, classifying it as a chiral alcohol derivative of quinoline.[1][2]

Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent environmental toxicity.[1][2] Quinoline derivatives are known to inhibit nitrifying bacteria in wastewater treatment systems, making drain disposal strictly prohibited.[1][2]

Chemical Identification
ParameterDetail
Chemical Name 1-(Quinolin-8-yl)ethanol
CAS Number 25435-14-9
Molecular Formula C₁₁H₁₁NO
Physical State Solid (typically off-white crystalline powder) or viscous oil (purity dependent)
Solubility Soluble in organic solvents (DCM, Methanol, Ethyl Acetate); Low water solubility.[3][1][2][4][5]
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral), Aquatic Toxicity.[1][2][4][5][6]

Hazard Assessment & Compatibility Logic

Before initiating disposal, you must understand the chemical behavior of the waste.[1][2]

The "Hidden" Hazard: The quinoline nitrogen atom is basic (


).[1][2]
  • Incompatibility: Do NOT mix this waste with strong oxidizing acids (e.g., Nitric Acid, Chromic Acid).[1][2] This can result in exothermic nitration or violent oxidation.[1][2]

  • Waste Stream: It belongs in the Non-Halogenated Organic stream.[1][2] Although it contains nitrogen, it is generally combustible and does not require the specific high-temperature incineration protocols reserved for halogenated waste, unless mixed with halogenated solvents.[1][2]

Disposal Decision Matrix

The following workflow illustrates the decision logic for segregating this compound based on its physical state in your experiment.

Disposal_Workflow Start Waste Generation: 1-(Quinolin-8-yl)ethanol State_Check Determine Physical State Start->State_Check Solid_Path Pure Solid / Powder State_Check->Solid_Path Solid Liquid_Path Dissolved in Solvent (Mother Liquor) State_Check->Liquid_Path Solution Solid_Action Double Bag (LDPE) Label: 'Toxic Solid' Solid_Path->Solid_Action Liquid_Action Segregate by Solvent Type Liquid_Path->Liquid_Action Bin_Solid Bin: Hazardous Solid Waste (Incineration) Solid_Action->Bin_Solid Halogen_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid_Action->Halogen_Check Bin_Halo Bin: Halogenated Organic Waste Halogen_Check->Bin_Halo Yes Bin_NonHalo Bin: Non-Halogenated Organic Waste Halogen_Check->Bin_NonHalo No

Figure 1: Decision matrix for segregating quinoline-derivative waste streams to ensure incinerator compatibility.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired chemicals, weighing paper residues, contaminated solid absorbents.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[3][1][2]

  • Bagging: Place the solid material inside a clear LDPE bag first. This prevents dust generation when the waste drum is eventually consolidated.[1][2]

  • Labeling:

    • Constituent: "1-(Quinolin-8-yl)ethanol"[3][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2][4][5]

    • Concentration: >99%.[1][2]

  • Storage: Store in a satellite accumulation area away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Rinsate from glassware, reaction mother liquors.[1][2]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .[1][2]
      
    • If dissolved in Ethanol/Acetone/Ethyl Acetate

      
      Non-Halogenated Waste .[1][2]
      
  • pH Check: Ensure the waste solution is not highly acidic (pH < 2).[1][2] If acidic, neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas evolution.[1][2]

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a paper towel and dispose of the towel as solid hazardous waste (Protocol A).[1][2]

Protocol C: Empty Containers

Regulatory Insight: Under RCRA (40 CFR 261.7), a container is "empty" if all wastes have been removed that can be removed.[1][2]

  • Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., acetone).[1][2]

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.[1][2]

  • Defacing: Cross out the label and mark "Empty - Triple Rinsed."[1][2]

  • Final Step: Discard the bottle in glass trash (if chemically clean) or separate glass recycling, depending on facility rules.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent surface contamination and inhalation of dust.[1]

Spill_Response Alert 1. Alert & Secure (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Glasses, N95 if dusty) Alert->PPE Contain 3. Containment (Cover with spill pads) PPE->Contain Clean 4. Decontamination (Sweep solids or absorb liquids. Wash area with soap/water) Contain->Clean Dispose 5. Disposal (Place all debris in Hazardous Solid Waste) Clean->Dispose

Figure 2: Immediate response workflow for laboratory-scale spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 594412, Quinolin-8-ylmethanol (Analogous Structure).[3][1][2] Retrieved from [Link][3][1][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline Derivatives.[1][2] Retrieved from [Link][3][1][2]

Sources

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